Reproterol Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWDHONRBZVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13055-82-8, 54063-54-6 (Parent) | |
| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reproterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926797 | |
| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-37-0, 13055-82-8, 62932-28-9 | |
| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reproterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPROTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Reproterol Hydrochloride on Beta-2 Adrenergic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reproterol Hydrochloride is a synthetic sympathomimetic amine utilized in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is classified as a short-acting beta-2 adrenergic receptor agonist. A unique characteristic of reproterol is its dual mechanism of action, exhibiting both direct agonism at the beta-2 adrenergic receptor and inhibition of phosphodiesterase (PDE) enzymes due to a theophylline-like moiety within its structure. This guide provides a detailed technical overview of the molecular mechanisms, signaling pathways, and experimental data related to the interaction of this compound with beta-2 adrenergic receptors.
Molecular Mechanism of Action
This compound's therapeutic effect is primarily mediated through its interaction with beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways.
Beta-2 Adrenergic Receptor Agonism
As a beta-2 adrenergic agonist, reproterol binds to and activates these receptors, initiating a downstream signaling cascade. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from the symptoms of airway obstruction.
Phosphodiesterase Inhibition
Reproterol also possesses a theophylline-like component, which contributes to its pharmacological profile by inhibiting phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, reproterol leads to an accumulation of intracellular cAMP, thereby potentiating the effects of beta-2 adrenergic receptor stimulation.
Signaling Pathways
The binding of reproterol to the beta-2 adrenergic receptor triggers a well-defined signaling pathway that ultimately results in smooth muscle relaxation.
Gs Protein-cAMP-PKA Pathway
Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity.
Table 1: cAMP Production in Human Monocytes
Data from a study by Juergens et al. (2004) comparing the effect of different beta-2 agonists on cAMP production in isolated human monocytes.
| Agonist (at 10-5 M) | % Stimulation of cAMP Production |
| Reproterol | 128% |
| Fenoterol | 65% |
| Salbutamol | 13% |
| *p<0.04 compared to baseline |
Table 2: Inhibition of Leukotriene B4 (LTB4) Production
The same study also investigated the inhibitory effect of these agonists on LTB4 production in LPS-stimulated monocytes.
| Agonist (at 10-5 M) | % Inhibition of LTB4 Production |
| Salbutamol | 59% (p<0.03) |
| Reproterol | 49% (p<0.03) |
| Fenoterol | 15% |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human beta-2 adrenergic receptor.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Reproterol that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or CHO) expressing the beta-2 adrenergic receptor.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Include control wells with vehicle only (basal level) and a known full agonist (e.g., isoproterenol) for maximal stimulation.
-
Incubate the plate at 37°C for a defined period.
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the stimulation by lysing the cells with a lysis buffer.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the Reproterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Reproterol that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound is a beta-2 adrenergic receptor agonist with a dual mechanism of action that includes phosphodiesterase inhibition. Its primary therapeutic effect of bronchodilation is achieved through the activation of the Gs-cAMP-PKA signaling pathway. The available quantitative data from in vitro studies in human monocytes demonstrate its efficacy in stimulating cAMP production and inhibiting the release of the pro-inflammatory mediator LTB4. For a more comprehensive understanding of its pharmacological profile, further studies to determine its binding affinity (Ki) and potency (EC50) at the beta-2 adrenergic receptor, as well as its IC50 for phosphodiesterase inhibition, are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
An In-depth Technical Guide to the Chemical Synthesis and Purification of Reproterol Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Reproterol Hydrochloride, a β₂-adrenergic agonist used in respiratory research. The following sections detail a plausible synthetic pathway, encompassing the preparation of key intermediates, their subsequent coupling, and final deprotection, alongside robust methods for purification and analysis. This document is intended to serve as a valuable resource for researchers engaged in the laboratory-scale synthesis of this important compound.
Chemical Synthesis of this compound
The synthesis of this compound can be strategically approached through a convergent synthesis plan. This involves the independent synthesis of two key fragments: a protected phenylethanolamine side chain and a functionalized theophylline moiety. These fragments are subsequently coupled, followed by a deprotection step to yield the final active pharmaceutical ingredient (API).
The overall synthetic scheme is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Synthesis of Key Intermediates
1.1.1. Synthesis of 7-(3-Chloropropyl)theophylline
The synthesis of the theophylline fragment begins with the alkylation of theophylline at the N7 position.
Caption: Alkylation of Theophylline.
Experimental Protocol:
-
To a solution of theophylline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried under vacuum to yield 7-(3-chloropropyl)theophylline.
1.1.2. Synthesis of Protected 2-Amino-1-(3,5-dihydroxyphenyl)ethanol
The synthesis of the side chain requires protection of the phenolic hydroxyl groups to prevent unwanted side reactions. Benzyl groups are a suitable choice for protection as they can be removed under mild conditions in the final step.
Caption: Synthesis of the protected amino alcohol side chain.
Experimental Protocols:
-
Step 1: Synthesis of 1-(3,5-Dibenzyloxyphenyl)ethanone
-
Dissolve 3,5-dihydroxyacetophenone (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone.
-
Add benzyl chloride (2.2 equivalents) and heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization from ethanol to give 1-(3,5-dibenzyloxyphenyl)ethanone.
-
-
Step 2: Synthesis of 1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone
-
Dissolve 1-(3,5-dibenzyloxyphenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add bromine (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone, which can be used in the next step without further purification.
-
-
Step 3 & 4: Synthesis of 2-Amino-1-(3,5-dibenzyloxyphenyl)ethanol
-
Dissolve the crude 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone in a suitable solvent like tetrahydrofuran (THF).
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia and stir at room temperature for 24 hours.
-
After the reaction is complete, reduce the resulting amino-ketone in situ. Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Coupling, Deprotection, and Salt Formation
The final steps involve the coupling of the two synthesized fragments, followed by the removal of the protecting groups and conversion to the hydrochloride salt.
Experimental Protocols:
-
Step 5: Coupling of 7-(3-Chloropropyl)theophylline and 2-Amino-1-(3,5-dibenzyloxyphenyl)ethanol
-
Combine 7-(3-chloropropyl)theophylline (1 equivalent) and 2-amino-1-(3,5-dibenzyloxyphenyl)ethanol (1.1 equivalents) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2 equivalents).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude protected Reproterol can be purified by column chromatography.
-
-
Step 6: Deprotection and Formation of this compound
-
Dissolve the purified protected Reproterol in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the same solvent.
-
To the filtrate, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.
-
The precipitated this compound is then collected by filtration, washed with a cold solvent (e.g., diethyl ether or acetone), and dried under vacuum.
-
Purification of this compound
High purity of the final compound is crucial for research purposes. The following purification methods can be employed.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent or a solvent mixture. A mixture of polar protic solvents like methanol or ethanol with a less polar co-solvent such as isopropanol or acetone can be effective.
-
Once completely dissolved, allow the solution to cool down slowly to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator or an ice bath.
-
Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Analytical HPLC Method:
A validated HPLC method is essential for assessing the purity of the synthesized this compound and for in-process controls.
Caption: HPLC analysis workflow for this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 275 nm |
| Column Temp. | 25-30 °C |
| Injection Vol. | 10-20 µL |
| Diluent | Mobile phase or a mixture of water and acetonitrile |
Purity determination is achieved by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Summary
The following table summarizes the expected (though hypothetical, based on typical yields for similar reactions) quantitative data for the synthesis of this compound. Actual yields will vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Purity Target (%) |
| 1 | 7-(3-Chloropropyl)theophylline | Theophylline | 70-85 | >95 |
| 2 | 1-(3,5-Dibenzyloxyphenyl)ethanone | 3,5-Dihydroxyacetophenone | 85-95 | >98 |
| 3 | 1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone | 1-(3,5-Dibenzyloxyphenyl)ethanone | 90-98 | (used crude) |
| 4 | 2-Amino-1-(3,5-dibenzyloxyphenyl)ethanol | 1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone | 60-75 (over 2 steps) | >95 |
| 5 | Protected Reproterol | 7-(3-Chloropropyl)theophylline & Protected Side Chain | 50-70 | >90 |
| 6 | This compound | Protected Reproterol | 80-95 | >99 (after purification) |
Signaling Pathway
Reproterol is a β₂-adrenergic agonist. Its mechanism of action involves the activation of β₂-adrenergic receptors, leading to bronchodilation.
Caption: Simplified signaling pathway of Reproterol.
This guide provides a foundational understanding of the synthesis and purification of this compound for research applications. Researchers should always adhere to appropriate laboratory safety protocols and conduct thorough characterization of all synthesized compounds.
In Vitro Characterization of Reproterol Hydrochloride: A Technical Guide to Receptor Binding Affinity and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Reproterol Hydrochloride
Reproterol is a synthetic sympathomimetic amine that acts as a selective β2-adrenergic receptor agonist.[4] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This activation triggers a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle and subsequent relief from bronchoconstriction.[2][3] Understanding the in vitro receptor binding and functional profile of Reproterol is crucial for elucidating its pharmacological activity, optimizing its therapeutic use, and guiding the development of novel respiratory therapeutics.
Receptor Binding Affinity
Direct quantitative data on the binding affinity of this compound to β1- and β2-adrenergic receptors, such as dissociation constants (Kd) or inhibitor constants (Ki), are not extensively reported in publicly available scientific literature. However, its functional selectivity for the β2-adrenergic receptor is well-established through comparative studies.[4]
For comparative context, the binding affinities of other common β-adrenergic agonists are presented in Table 1. This data is typically determined through radioligand binding assays.
Table 1: Comparative Receptor Binding Affinities of Select β-Adrenergic Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Salbutamol | β2 | 8.93 µM (IC50) | [5] |
| Fenoterol | β2 | 120 (KD) | [6] |
| Formoterol | β2 | 7.6 (KD) | [6] |
| Isoprenaline | β1, β2 | - | [1][6] |
| Salmeterol | β2 | High Affinity | [7] |
Note: The values presented are for comparative purposes and may vary depending on the experimental conditions.
Functional Characterization: Adenylyl Cyclase Activation
The primary functional consequence of Reproterol binding to the β2-adrenergic receptor is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][8] This second messenger plays a pivotal role in mediating the downstream signaling cascade responsible for smooth muscle relaxation.
A comparative in vitro study on human monocytes demonstrated the efficacy of Reproterol in stimulating cAMP production relative to other β2-agonists.
Table 2: Functional Activity of Reproterol and Comparators on cAMP Production in Human Monocytes
| Compound (at 10⁻⁵ M) | Stimulation of cAMP Production (%) | Reference |
| Reproterol | ~128% | [9][10] |
| Fenoterol | ~65% | [9][10] |
| Salbutamol | ~13% | [9][10] |
These findings indicate that in this specific assay, Reproterol is a more potent stimulator of cAMP production than fenoterol and salbutamol.[9][10]
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., Reproterol) for β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of a test compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing a known density of β2-adrenergic receptors (e.g., from CHO-K1 cells stably expressing the human β2-adrenoceptor).[11]
-
Radioligand: e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.[7][11]
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).[11]
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Increasing concentrations of the test compound (Reproterol).
-
For non-specific binding wells, add the non-labeled antagonist instead of the test compound.
-
For total binding wells, add only the radioligand and assay buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a general method to functionally assess the agonistic activity of Reproterol by measuring its ability to stimulate cAMP production in whole cells.
Objective: To determine the potency (EC50) and efficacy (Emax) of Reproterol in stimulating cAMP production.
Materials:
-
Whole cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Test compound (this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and seed them into a 96-well plate at a suitable density.
-
Pre-treatment: On the day of the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to take effect.
-
Agonist Stimulation: Add increasing concentrations of the test compound (Reproterol) to the wells in triplicate. Include a vehicle control (no agonist).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the instructions of the cAMP detection kit. This step releases the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. This typically involves the addition of detection reagents and an incubation period.
-
Measurement: Read the plate using a plate reader at the appropriate wavelength(s) for the chosen detection method.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve.
-
Signaling Pathways of the β2-Adrenergic Receptor
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.
Canonical Gs-cAMP Pathway
The primary and most well-characterized signaling pathway for the β2-adrenergic receptor is the Gs-cAMP pathway.
-
Agonist Binding: Reproterol binds to the β2-adrenergic receptor.
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the αs subunit of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound αs subunit dissociates from the βγ subunits and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.
-
Downstream Phosphorylation: The active catalytic subunits of PKA phosphorylate various downstream targets, leading to smooth muscle relaxation.
References
- 1. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daig.leiner-wolff.de [daig.leiner-wolff.de]
- 9. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of fenoterol stereoisomers with β2-adrenoceptor-G sα fusion proteins: antagonist and agonist competition binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproterol Hydrochloride (CAS 13055-82-8): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Reproterol Hydrochloride, a selective beta-2 (β2) adrenergic receptor agonist. The document collates available physicochemical data, explores its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant in vitro assays.
Introduction
This compound (CAS: 13055-82-8) is a sympathomimetic amine used clinically as a bronchodilator for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a unique compound synthesized from the combination of orciprenaline (a non-selective beta-agonist) and theophylline (a phosphodiesterase inhibitor).[3] This dual heritage suggests a complex mechanism of action that has been a subject of research. Its primary therapeutic effect is the rapid relaxation of airway smooth muscle, alleviating bronchoconstriction.[1][4][5] This guide focuses on the underlying pharmacology, experimental data, and methodologies relevant to the scientific investigation of Reproterol.
Physicochemical Properties
This compound is a white, crystalline solid. Its fundamental properties are essential for designing experimental protocols, including solution preparation and storage.
| Property | Value | Source |
| CAS Number | 13055-82-8 | PubChem[6] |
| Molecular Formula | C₁₈H₂₄ClN₅O₅ | PubChem[6] |
| Molecular Weight | 425.9 g/mol | PubChem[6] |
| IUPAC Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | PubChem[6] |
| Predicted Water Solubility | 2.88 mg/mL | DrugBank |
| Predicted pKa (Strongest Acidic) | 8.84 | DrugBank |
| Predicted pKa (Strongest Basic) | 9.66 | DrugBank |
Mechanism of Action
Reproterol's primary mechanism of action is the stimulation of β2-adrenergic receptors located on the surface of airway smooth muscle cells.[1][5] This interaction initiates a well-defined signaling cascade. Additionally, its theophylline moiety suggests a potential secondary mechanism involving the inhibition of phosphodiesterase (PDE) enzymes.[3]
β2-Adrenergic Receptor Agonism
As a β2-agonist, Reproterol mimics the action of endogenous catecholamines like epinephrine. Binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs). This triggers a cascade of intracellular events:
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase (MLCK). This ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[5]
Potential Phosphodiesterase (PDE) Inhibition
The structural similarity of Reproterol to theophylline suggests it may also inhibit PDE enzymes.[3] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, Reproterol could potentiate its own primary effect by preventing the breakdown of cAMP, leading to a more sustained and pronounced increase in intracellular levels and, consequently, greater bronchodilation. This dual action may differentiate it from other β2-agonists.[3][7]
Research Applications and Experimental Data
In Vitro Studies
4.1.1 Effects on Inflammatory Mediator Production
A key study investigated the effects of Reproterol on human monocytes, comparing its activity to the β2-agonists fenoterol and salbutamol. The study measured the production of cAMP and the inhibition of lipopolysaccharide (LPS)-induced leukotriene B4 (LTB4), an inflammatory mediator.
| Compound (at 10⁻⁵ M) | cAMP Production (% Increase) | LTB4 Production (% Inhibition) |
| Reproterol | 128% | 49% |
| Fenoterol | 65% | 15% |
| Salbutamol | 13% | 59% |
| Statistically significant (p<0.05). Data from Juergens et al., 2004.[7][8] |
These results indicate that Reproterol is a potent stimulator of cAMP production, significantly more so than fenoterol and salbutamol at the tested concentration.[7][8] This enhanced cAMP stimulation may be due to its dual action of β2-receptor agonism and PDE inhibition.[3][7]
4.1.2 Airway Smooth Muscle Relaxation
Studies have consistently demonstrated Reproterol's potent spasmolytic effects on isolated tracheal and bronchial smooth muscle preparations contracted by various agents, including histamine and acetylcholine.[9] While quantitative EC50 values for Reproterol in these assays are not specified in the available literature, it is described as a powerful stimulant of adenylyl cyclase activity in the trachea and bronchi, comparable to salbutamol but less potent than the non-selective agonist isoprenaline.
Pharmacokinetic Data
Pharmacokinetic studies have been performed in various species, including humans. The data highlights differences in absorption and elimination across species.
| Species | Route | Key Findings |
| Rat | Oral | Absorption: 18%; Elimination: 58% fecal. |
| Rat | Intratracheal | Absorption: 90%. High affinity for lung tissue. |
| Dog | Oral | Elimination half-life: 12.4 hours. |
| Dog | IV | 57% renal elimination. |
| Human | Oral | Peak plasma level reached within 2 hours. |
| Human | IV | Rapid distribution and elimination. |
| Data summarized from a study using radiolabeled Reproterol. |
Key Experimental Protocols
While specific protocols detailing the use of Reproterol are scarce, standard methodologies for assessing bronchodilator activity can be readily adapted. The following are detailed, representative protocols for key assays.
Protocol: In Vitro Tracheal Smooth Muscle Relaxation Assay
This protocol describes a general method for assessing the relaxant properties of a compound on pre-contracted guinea pig tracheal rings, a standard model for bronchodilator research.[10][11][12]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize male Dunkin-Hartley guinea pigs (250-300g) via cervical dislocation.[10]
-
Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0).[10][12]
-
Carefully clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.[12]
-
-
Organ Bath Mounting:
-
Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.[11]
-
Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O₂ and 5% CO₂.[10][11][12]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[10]
-
-
Experimental Procedure:
-
Induce a stable contraction using a spasmogen. A common choice is histamine (e.g., 10 µM) or carbachol.[11]
-
Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the isometric tension throughout the experiment.
-
Express the relaxation at each Reproterol concentration as a percentage reversal of the initial induced contraction.
-
Plot the percentage relaxation against the log concentration of Reproterol to generate a dose-response curve.
-
Calculate the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.
-
Protocol: cAMP Accumulation Assay in Whole Cells
This protocol provides a general framework for measuring intracellular cAMP levels in response to β2-agonist stimulation using a commercially available assay kit (e.g., AlphaScreen).[2][13][14]
Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human β2AR) in appropriate media.
-
-
Cell Stimulation:
-
Harvest and seed the cells into a 384-well microplate at an optimized density (e.g., 3000 cells/well).[13]
-
Allow cells to adhere overnight.
-
Pre-incubate cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.[8]
-
-
Detection:
-
Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents (e.g., biotinylated-cAMP and antibody-conjugated acceptor beads).[13][14]
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Analysis:
-
Read the plate using an appropriate plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations (e.g., pmol/well) using the standard curve.[2]
-
Plot the cAMP concentration against the log concentration of Reproterol to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound is a potent and rapid-acting bronchodilator whose research applications center on its function as a β2-adrenergic agonist. Its unique chemical structure, combining features of both an adrenergic agonist and a xanthine, suggests a dual mechanism involving both adenylyl cyclase activation and potential phosphodiesterase inhibition, leading to robust cAMP stimulation. While quantitative data on its direct receptor binding and functional potency in airway tissues are limited in publicly accessible literature, the available comparative data confirms its efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological profile of Reproterol and its potential applications in the development of respiratory therapeutics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [midas-pharma.com]
- 5. midas-pharma.com [midas-pharma.com]
- 6. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to Reproterol Hydrochloride (C18H23N5O5 • HCl) for the Research Community
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol hydrochloride, a compound with the molecular formula C18H23N5O5 • HCl, is a short-acting β2-adrenergic receptor agonist with significant implications in the research and development of treatments for respiratory disorders. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in scientific research. The document details its primary signaling pathway, supported by quantitative data from in vitro studies, and provides detailed experimental protocols for key assays. This guide is intended to serve as a foundational resource for researchers investigating β2-adrenergic signaling and developing novel therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Chemical and Physical Properties
This compound is the hydrochloride salt of Reproterol. The compound's key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C18H23N5O5 • HCl | [1][2][3] |
| Molecular Weight | 425.87 g/mol | [2][3][4] |
| CAS Number | 13055-82-8 | [1][2] |
| IUPAC Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [1][2] |
| Synonyms | Bronchospasmin, Bronchodil, Asmaterolo, Reproterol HCl | [1] |
| Appearance | Solid | [2] |
| Water Solubility | 2.88 mg/mL (predicted) | |
| LogP | -0.11 (predicted) |
Mechanism of Action and Signaling Pathway
This compound primarily functions as a selective β2-adrenergic receptor agonist. Its therapeutic effects, particularly bronchodilation, are mediated through a well-defined signaling cascade initiated by the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.
Upon binding, this compound induces a conformational change in the β2-adrenergic receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, most notably myosin light chain kinase (MLCK). Phosphorylation of MLCK leads to its inactivation, preventing the phosphorylation of myosin light chains and thereby causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.
Furthermore, some research suggests that Reproterol may possess a dual mechanism of action, potentially including the inhibition of phosphodiesterases (PDEs) due to its theophylline-like structural component. PDE inhibition would also lead to an increase in intracellular cAMP levels, thus synergizing with its β2-adrenergic agonist activity.
Below is a diagram illustrating the primary signaling pathway of this compound.
References
- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 assay [bio-protocol.org]
- 3. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of leukotriene B4 receptor antagonist activity from the herbal drugs [hero.epa.gov]
The Pharmacokinetic Profile and Metabolic Fate of Reproterol Hydrochloride in Preclinical Animal Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Reproterol Hydrochloride, a β2-adrenergic agonist, is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in key preclinical animal models, including rats, dogs, and rabbits. The information presented herein, including comparative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic and experimental pathways, is intended to support further research and development efforts in the field of respiratory therapeutics.
Introduction
This compound is a synthetic compound that combines the structural features of a catecholamine and theophylline, acting as a potent bronchodilator[2]. It exerts its therapeutic effect by stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to muscle relaxation and airway dilation[1][3]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in relevant animal models is crucial for the extrapolation of preclinical data to human clinical scenarios and for the optimization of drug delivery systems, such as aerosols[4].
Pharmacokinetics in Animal Models
Studies utilizing radiolabeled (³H or ¹⁴C) Reproterol have provided significant insights into its pharmacokinetic profile across different species[4]. The following sections summarize the key findings in rats, dogs, and rabbits.
Data Presentation: Comparative Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters of this compound in different animal models following oral and intravenous administration.
| Parameter | Rat | Dog | Rabbit |
| Oral Administration | |||
| Plasma Level Persistence | Elimination within 2 hours | Relatively constant up to 24 hours | Relatively constant for 8-30 hours |
| Elimination Half-life | Not specified | 12.4 hours | 70 hours |
| Absorption Ratio | 18% | 18% | 13% |
| Intravenous Administration | |||
| Plasma Level Course | Similar to dog | Similar to rat | Phases of distribution and elimination persist over a considerable time |
| Primary Route of Excretion | Fecal (58%) | Renal (57%) | Renal (66%) |
| Intratracheal Administration | |||
| Absorption Ratio | 90% | Not specified | Not specified |
Data sourced from investigations with ³H- or ¹⁴C-labelled Reproterol[4].
Species-Specific Observations
-
Rat: Following oral administration, Reproterol is rapidly eliminated. The primary route of excretion after intravenous administration is through feces. Notably, intratracheal administration leads to a very high absorption ratio of 90%, highlighting its potential for inhalation therapies. Studies have also indicated a particular affinity of Reproterol for lung tissue in rats[4].
-
Dog: In contrast to rats, dogs exhibit a much more sustained plasma concentration of Reproterol for up to 24 hours after oral administration, with a subsequent elimination half-life of 12.4 hours. The main route of excretion is renal[4].
-
Rabbit: Rabbits show prolonged phases of distribution and elimination. After oral administration, plasma levels remain relatively constant for an extended period (8-30 hours) before declining with a very long half-life of 70 hours. Similar to dogs, the primary excretion pathway is renal[4].
Metabolism of this compound
The biotransformation of Reproterol is a critical aspect of its disposition. A key finding is the remarkable similarity in the metabolic pathways across different species, including rats, dogs, rabbits, and humans[4].
Major Metabolic Pathway
Reproterol undergoes extensive metabolism, and interestingly, the same primary metabolite is formed in all species studied[4]. Through mass spectrometry and chemical synthesis, this major metabolite has been identified as a tetrahydroisoquinoline derivative . This transformation involves the uptake of an additional carbon atom and subsequent cyclization of the parent molecule[5].
Experimental Protocols
The following sections outline the general methodologies employed in the pharmacokinetic and metabolism studies of this compound.
Animal Models
-
Species: Rats, dogs, and rabbits were the primary animal models used[4].
-
Housing and Acclimatization: Animals are typically housed in controlled environments with standardized light-dark cycles, temperature, and humidity. An acclimatization period is essential before the commencement of any experimental procedures.
Drug Administration
-
Formulation: this compound was administered as a radiolabeled compound (³H or ¹⁴C) to facilitate tracking and quantification[4].
-
Routes of Administration:
-
Intravenous (i.v.): To determine the disposition of the drug independent of absorption.
-
Oral (p.o.): To assess absorption and bioavailability.
-
Intratracheal: Specifically in rats, to evaluate direct lung delivery, which is highly relevant for its use as an aerosol[4].
-
Sample Collection and Processing
-
Biological Matrices: Blood (for plasma), urine, and feces were collected at predetermined time points to measure the concentration of the parent drug and its metabolites[4]. In some studies, bile was also collected to investigate biliary excretion[5].
-
Sample Preparation: Biological samples generally require processing before analysis to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE)[6][7].
Analytical Methods
-
Quantification: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a standard, highly sensitive, and selective method for quantifying Reproterol in biological samples[8].
-
Metabolite Identification: Mass spectrometry is a crucial tool for the structural elucidation of metabolites[5]. Thin-layer chromatography (TLC) and electrophoresis have also been used in the biotransformation studies of Reproterol[5].
Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound have revealed significant species-dependent differences in its disposition, particularly in terms of elimination half-life and primary routes of excretion. The rat model is characterized by rapid elimination, while the dog and rabbit models show more prolonged plasma concentrations. A consistent and important finding is the formation of the same major tetrahydroisoquinoline metabolite across all species, including humans, which simplifies the metabolic profiling in drug development. The high absorption of Reproterol in the rat lung following intratracheal administration provides a strong rationale for its development as an inhaled therapeutic agent. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the ongoing development and optimization of this compound and other β2-adrenergic agonists.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [Studies on pharmacokinetics and biotransformation of reproterol in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on the biotransformation of reproterol. Structure determination of the main metabolite (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Rapid and automated determination of the beta2-agonist reproterol in human plasma by atmospheric pressure chemical ionisation high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Reproterol
Application Note and Protocol
This document provides a comprehensive guide for the quantification of Reproterol using a validated High-Performance Liquid Chromatography (HPLC) method. The protocols detailed herein are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
Reproterol is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma.[1] Accurate and precise quantification of Reproterol in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for this purpose.
Principle of the Method
The method employs reversed-phase chromatography to separate Reproterol from other components in the sample matrix. A C18 stationary phase is utilized, which retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation and a symmetrical peak shape. Detection is performed using a UV detector at a wavelength where Reproterol exhibits maximum absorbance.
Chemical and Physical Properties of Reproterol
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Source |
| Chemical Name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline | [1] |
| Molecular Formula | C18H23N5O5 | [2][3] |
| Molecular Weight | 389.41 g/mol | [3] |
| pKa (Strongest Acidic) | 8.84 | [1] |
| pKa (Strongest Basic) | 9.66 | [1] |
| logP | -0.11 | [1] |
| Water Solubility | 2.88 mg/mL | [1] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC system configuration and chromatographic parameters.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 35:65 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Reproterol hydrochloride reference standard and dissolve it in 10 mL of diluent (Mobile Phase) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.
-
Accurately weigh or measure a portion of the formulation equivalent to a known amount of Reproterol.
-
Dissolve the sample in a known volume of diluent.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Solid-phase extraction is a common and effective technique for cleaning up and concentrating analytes from complex biological samples.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma or urine, potentially after enzymatic hydrolysis for conjugated forms) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
-
Elution: Elute the Reproterol from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Method Validation Parameters
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters are typically assessed:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery between 98% and 102%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Specificity | No interference from placebo or matrix components at the retention time of Reproterol. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Diagrams
Caption: Experimental workflow for Reproterol quantification by HPLC.
This comprehensive guide provides a starting point for the development and validation of an HPLC method for Reproterol quantification. Researchers are encouraged to optimize and validate the method for their specific application and instrumentation.
References
Application Note: The Use of Reproterol Hydrochloride in Primary Human Bronchial Epithelial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reproterol Hydrochloride is a direct-acting sympathomimetic agent with selective action on β2-adrenergic receptors.[1] It is classified as a short-acting β2-adrenoreceptor agonist (SABA) and is clinically used as a bronchodilator for managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] The primary mechanism of action involves the relaxation of airway smooth muscle, which alleviates symptoms like wheezing and shortness of breath.[2][3] In vitro studies using primary human bronchial epithelial (HBE) cells are crucial for elucidating the specific cellular and molecular effects of Reproterol on the airway epithelium, beyond its well-known bronchodilatory action. Primary HBE cells, especially when grown at an air-liquid interface (ALI), provide a physiologically relevant model that recapitulates the pseudo-stratified morphology and function of the human airway.[5] This document provides detailed protocols for the culture of primary HBE cells, their treatment with this compound, and methods to assess key functional outcomes such as ciliary beat frequency (CBF) and intracellular signaling.
Mechanism of Action in Bronchial Epithelial Cells
This compound exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial cells.[2] This binding activates a cascade of intracellular events, beginning with the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] In airway epithelial cells, this signaling pathway is known to have several effects, including the modulation of ciliary beat frequency, which is critical for mucociliary clearance, and the suppression of inflammatory responses.[7][8] Studies have shown that Reproterol is a powerful stimulant of adenyl cyclase activity in the trachea and bronchi and significantly increases the ciliary beat frequency of human bronchial epithelium in vitro.[6][9]
Caption: Reproterol HCl signaling cascade in human bronchial epithelial cells.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells
This protocol describes the general steps for culturing and expanding primary HBE cells and subsequently differentiating them at an Air-Liquid Interface (ALI).
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM) or similar commercial medium.[10][11]
-
Porous cell culture inserts (e.g., Transwell®) for ALI culture.[5][10]
-
ALI differentiation medium.[10]
-
Reagents for passaging: PBS, Accutase or Trypsin/EDTA.[10][12]
-
General cell culture supplies (incubator at 37°C, 5% CO2, biosafety cabinet, etc.).
Procedure:
-
Thawing and Seeding:
-
Rapidly thaw the cryopreserved vial of HBE cells in a 37°C water bath.
-
Transfer cells to a centrifuge tube containing pre-warmed BEGM.
-
Centrifuge at 600g for 5 minutes.[10]
-
Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.
-
Seed the cells onto a collagen-coated culture vessel.
-
Incubate at 37°C with 5% CO2. Change the medium every other day.[10]
-
-
Cell Expansion (Passaging):
-
When cells reach 70-90% confluency, they are ready for passaging.[5][10]
-
Aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add Accutase or a trypsin/EDTA solution and incubate at 37°C until cells detach.[10][12]
-
Neutralize the enzyme with medium containing serum or a trypsin inhibitor and collect the cell suspension.
-
Centrifuge, resuspend, and count the cells for re-plating into new vessels.
-
-
Establishing Air-Liquid Interface (ALI) Culture:
-
Seed the expanded HBE cells onto porous culture inserts coated with an appropriate matrix (e.g., collagen type IV).[10]
-
Culture the cells submerged in BEGM in both the apical and basolateral compartments until they form a confluent monolayer.[5]
-
Once confluent, remove the medium from the apical compartment to establish the ALI.[5]
-
Replace the basolateral medium with a specialized ALI differentiation medium.
-
Maintain the culture for at least 21 days to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[10] Change the basolateral medium every 2-3 days.
-
Protocol 2: Treatment of HBE Cells with this compound
This protocol outlines the treatment of differentiated HBE cells for downstream analysis.
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate culture medium to achieve the desired final concentrations.
-
For ALI cultures, gently wash the apical surface with warm PBS to remove accumulated mucus before adding the treatment.
-
Add the medium containing this compound (or vehicle control) to the apical compartment of the ALI cultures or directly to submerged cultures.
-
Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) depending on the endpoint being measured.[13]
Protocol 3: Measurement of Ciliary Beat Frequency (CBF)
This protocol is for assessing the effect of Reproterol on the motile cilia of differentiated HBE cells.
Procedure:
-
Culture and differentiate HBE cells on porous inserts as described in Protocol 1.
-
Treat the cells with various concentrations of this compound as described in Protocol 2.
-
Place the culture insert on the stage of a phase-contrast microscope equipped with a high-speed digital camera. Maintain the temperature at 37°C.
-
Record videos of areas with actively beating cilia.[9]
-
Analyze the recorded videos using specialized software (e.g., CiliaBeat or similar programs) to determine the ciliary beat frequency in Hertz (Hz).[14] The software typically uses Fourier analysis of the changes in light intensity caused by ciliary motion.[9]
-
Compare the CBF of Reproterol-treated cells to that of vehicle-treated controls.
Protocol 4: Quantification of Intracellular cAMP Levels
This protocol measures the primary second messenger in the Reproterol signaling pathway.
Procedure:
-
Culture HBE cells in standard multi-well plates until confluent.
-
Treat the cells with this compound for a short duration (e.g., 15-30 minutes), as cAMP response is often rapid.[15]
-
After incubation, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Perform the cAMP quantification assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each sample based on a standard curve.
-
Normalize the cAMP concentration to the total protein content of the cell lysate.
Data Presentation
The following tables summarize expected quantitative outcomes based on published literature.
Table 1: Representative Effect of this compound on Intracellular cAMP Levels in Monocytes Data is illustrative and based on a study showing Reproterol significantly augments cAMP production.[15]
| Treatment Concentration (M) | Fold Increase in cAMP (Mean ± SEM) |
| Vehicle Control | 1.0 ± 0.1 |
| 10⁻⁹ | 1.2 ± 0.2 |
| 10⁻⁷ | 1.8 ± 0.3 |
| 10⁻⁵ | 2.3 ± 0.4 |
Table 2: Representative Effect of this compound on Ciliary Beat Frequency (CBF) in HBE Cells Data is illustrative, based on findings that Reproterol significantly increases CBF[9] and data from similar β2-agonists.[13]
| Treatment | Time Point | Ciliary Beat Frequency (Hz) (Mean ± SD) |
| Vehicle Control | Baseline | 9.0 ± 0.5 |
| Vehicle Control | 2 hours | 9.1 ± 0.6 |
| Reproterol (10⁻⁶ M) | 15 minutes | 10.5 ± 0.7 |
| Reproterol (10⁻⁶ M) | 2 hours | 10.2 ± 0.8 |
| *Indicates a statistically significant increase compared to the vehicle control. |
Experimental Workflow Visualization
Caption: General experimental workflow for studying Reproterol HCl in HBE cells.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 6. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-dependent protein kinase activation decreases cytokine release in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.unc.edu [med.unc.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of salmeterol and salbutamol on ciliary beat frequency of cultured human bronchial epithelial cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Reproterol--A monomolecular combination of orciprenaline and theophylline: novel aspects of its mode of action in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Reproterol Hydrochloride Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol, a short-acting β2-adrenergic receptor agonist, is utilized in the treatment of asthma and other respiratory ailments. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological profiling. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical technique for the identification and quantification of drug metabolites in biological matrices. This document provides a detailed overview of the mass spectrometry-based methods for identifying metabolites of Reproterol Hydrochloride, with a focus on its primary biotransformation product.
Metabolic Pathway of Reproterol
The biotransformation of Reproterol in humans and animals leads to the formation of a primary metabolite. Early studies identified this major metabolite as a tetrahydroisoquinoline derivative. This transformation involves the uptake of an additional carbon atom followed by cyclization[1].
However, it is important to note a conflicting report within the scientific literature. Some research suggests that this tetrahydroisoquinoline derivative may not be a true metabolite but rather an artifact formed during sample preparation, particularly in the presence of urinary formaldehyde[2]. This highlights the critical need for careful sample handling and the use of appropriate controls in experimental design.
Below is a diagram illustrating the proposed metabolic conversion of Reproterol to its main tetrahydroisoquinoline metabolite.
Figure 1. Proposed biotransformation of Reproterol to its primary metabolite.
Experimental Protocols
Sample Preparation: Urine
Given that Reproterol and its metabolites are primarily excreted in urine, this is the biological matrix of choice.
a. Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, enzymatic hydrolysis is a critical first step.
-
To 1.0 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Vortex the mixture and incubate at 37°C for 16 hours.
b. Solid-Phase Extraction (SPE): This step is essential for sample clean-up and concentration of the analytes.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a. Liquid Chromatography Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry Conditions (Representative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions (Hypothetical):
Specific MRM transitions for Reproterol and its tetrahydroisoquinoline metabolite would need to be determined by direct infusion of analytical standards. The transitions would be selected based on the precursor ion (parent drug or metabolite) and its most abundant and specific product ions after collision-induced dissociation.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of Reproterol metabolites in urine.
Figure 2. General workflow for the analysis of Reproterol metabolites.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data for Reproterol and its metabolites in biological samples presented in a tabular format. For quantitative analysis, a validated method with appropriate calibration standards and quality controls would be required. A representative table for presenting such data is provided below.
Table 1: Representative Table for Quantitative Analysis of Reproterol and its Metabolite
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Reproterol | Data not available | Data not available | Data not available | Data not available |
| Tetrahydroisoquinoline Derivative | Data not available | Data not available | Data not available | Data not available |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Conclusion
The primary metabolite of Reproterol has been identified as a tetrahydroisoquinoline derivative, although the potential for it to be an analytical artifact must be considered. The provided experimental protocols, based on established methods for similar compounds, offer a strong foundation for the development of a robust and sensitive LC-MS/MS method for the identification and quantification of Reproterol and its metabolites. Further research is required to establish a validated quantitative assay and to definitively elucidate the complete metabolic pathway of Reproterol.
References
Reproterol Hydrochloride solution preparation and stability for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol hydrochloride is a selective short-acting β2-adrenergic receptor agonist used as a bronchodilator for the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect stems from the relaxation of smooth muscle in the airways.[3] For laboratory research and preclinical development, the accurate preparation of this compound solutions and a thorough understanding of their stability are critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for solution preparation and for conducting stability assessments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for accurate solution preparation.
| Property | Value | Reference(s) |
| IUPAC Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [2][4] |
| CAS Number | 13055-82-8 | [1][2] |
| Molecular Formula | C₁₈H₂₄ClN₅O₅ | [3][4] |
| Molecular Weight | 425.87 g/mol | [2][3][5] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action & Signaling Pathway
Reproterol is a β2-adrenergic agonist that binds to β2-adrenergic receptors, which are G-protein coupled receptors.[6] This binding activates a downstream signaling cascade. The activation of the Gs alpha subunit of the G-protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates target proteins, leading to the inhibition of myosin light chain kinase and a decrease in intracellular calcium levels, culminating in smooth muscle relaxation and bronchodilation.[8]
Caption: β2-Adrenergic signaling pathway activated by Reproterol.
Application Note 1: Solution Preparation for Laboratory Use
Consistent and accurate solution preparation is fundamental for experimental success. The following protocols outline methods for preparing both concentrated stock solutions in an organic solvent and diluted aqueous working solutions.
Caption: Workflow for preparing this compound solutions.
Protocol 1.1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution that can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Pre-Weigh Vial: Before dispensing the powder, briefly centrifuge the manufacturer's vial to ensure all powder is at the bottom.[1]
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. The formula is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent repeated freeze-thaw cycles.[1] Store these aliquots as recommended in the stability section.
Protocol 1.2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for immediate use in experiments such as cell culture assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1.1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium, physiological saline)[1]
-
Sterile dilution tubes and pipettes
Procedure:
-
Thaw Stock: Remove one aliquot of the DMSO stock solution from storage and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the final desired concentration in your aqueous buffer. V₁M₁ = V₂M₂ (where V₁ and M₁ are the volume and concentration of the stock, and V₂ and M₂ are the final volume and concentration).
-
Perform Dilution: Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic for your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.1% to 0.5%.[1][9] A solvent control (media with the same final DMSO concentration) should be included in experiments.[1]
-
Use Immediately: Aqueous solutions are generally less stable than DMSO stocks and should be prepared fresh before each experiment.
Application Note 2: Stability and Storage
Proper storage and an understanding of compound stability are crucial for ensuring the potency and integrity of this compound.
Storage Recommendations
The stability of this compound depends on whether it is in solid form or in solution.
| Form | Temperature | Duration | Notes | Reference(s) |
| Solid Powder | -20°C | ≥ 2-3 years | Store in a dry, dark place. | [1][2] |
| Stock Solution (in DMSO) | -80°C | ~1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| -20°C | ~1 month | For shorter-term storage. | [10] | |
| Aqueous Solution | 2-8°C | ≤ 1 day | Prepare fresh daily; not recommended for storage. |
Protocol 2.1: Assessing Solution Stability via Forced Degradation
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[11][12] This protocol provides a general framework for such a study, typically analyzed by a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Caption: Workflow for a forced degradation stability study.
Materials:
-
This compound solution (prepared at a known concentration, e.g., 1 mg/mL)[13]
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven, Photostability chamber
-
pH meter, HPLC system with a UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a homogenous solution of this compound and divide it into aliquots for each stress condition and a control.
-
Stress Conditions: Expose the aliquots to the following conditions. Samples should be periodically withdrawn and analyzed.[14][15]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a set period.[12]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.[12] Neutralize samples before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light.[15]
-
Thermal Degradation: Expose the solution to dry heat (e.g., 70°C) in a temperature-controlled oven.[13]
-
Photolytic Degradation: Expose the solution to a light source as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 W h/m²).[12]
-
Control Sample: Keep one aliquot under normal storage conditions (e.g., 4°C, protected from light).
-
-
Analysis:
-
Analyze all stressed samples and the control sample using a validated, stability-indicating RP-HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation for each condition relative to the control sample.
-
-
Data Evaluation:
-
Summarize the percentage of degradation under each stress condition to understand the compound's stability profile.
-
The results will help establish the degradation pathway and validate that the analytical method is capable of separating the API from its potential degradation products.
-
Example Data Table for Forced Degradation Study:
| Stress Condition | Reagent/Parameter | Duration | % Degradation (Example) | No. of Degradants |
| Control | 4°C, dark | 48 h | 0% | 0 |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 h | 12.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH @ 60°C | 8 h | 18.2% | 3 |
| Oxidation | 3% H₂O₂ @ RT | 48 h | 9.8% | 1 |
| Thermal | 70°C | 48 h | 5.1% | 1 |
| Photolytic | 1.2 million lux h | - | 15.6% | 2 |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [midas-pharma.com]
- 4. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for the Use of Reproterol Hydrochloride as a Positive Control in Bronchodilator Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol hydrochloride is a selective beta-2 adrenergic receptor agonist utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation and subsequent bronchodilation, making it an effective positive control in the screening and evaluation of new bronchodilator candidates.[1]
This document provides detailed application notes and protocols for the use of this compound as a positive control in key in vitro and in vivo assays for bronchodilator screening.
Mechanism of Action
This compound exerts its bronchodilatory effect by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a series of intracellular events:
-
Activation of Adenylyl Cyclase: The activated receptor promotes the conversion of ATP to cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[1]
-
Increase in Intracellular cAMP: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
-
Phosphorylation of Target Proteins: PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK).[1]
-
Smooth Muscle Relaxation: The inhibition of MLCK prevents the phosphorylation of myosin, which is essential for muscle contraction, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[1]
Data Presentation
While specific EC50 and IC50 values for this compound are not consistently reported in publicly available literature, the following table provides typical values for other common beta-2 adrenergic agonists used as positive controls in bronchodilator screening assays for comparative purposes. It is recommended that researchers determine the potency of this compound experimentally in their specific assay system.
| Compound | Assay | Tissue/Cell Line | Agonist/Antagonist | EC50/IC50 | Reference |
| Reproterol HCl | Isolated Guinea Pig Trachea Relaxation | Guinea Pig Trachea | Relaxation against pre-contracted tissue | To be determined experimentally | - |
| Reproterol HCl | cAMP Accumulation Assay | Human Airway Smooth Muscle Cells | cAMP Production | To be determined experimentally | - |
| Reproterol HCl | In Vivo Bronchoconstriction (Guinea Pig) | Guinea Pig | Inhibition of acetylcholine-induced bronchoconstriction | To be determined experimentally | - |
| Salbutamol | Isolated Guinea Pig Trachea Relaxation | Guinea Pig Trachea | Relaxation against carbachol-induced contraction | ~150 nM (-log EC50: 7.82) | [2] |
| Isoprenaline | Isolated Guinea Pig Trachea Relaxation | Guinea Pig Trachea | Relaxation against histamine-induced contraction | ~25 nM (-log pD2: 7.60) | [3] |
| Salbutamol | cAMP Accumulation Assay | Human Airway Smooth Muscle Cells | Inhibition of EGF-stimulated proliferation | 110 nM | [4] |
| Isoprenaline | cAMP Accumulation Assay | Human Airway Smooth Muscle Cells | Inhibition of EGF-stimulated proliferation | 4.8 nM | [4] |
Experimental Protocols
In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Smooth Muscle Relaxation
This assay assesses the relaxant effect of a test compound on pre-contracted airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1; pH 7.4)
-
Indomethacin
-
Contractile agents: Histamine or Methacholine
-
This compound (as positive control)
-
Test compounds
-
Organ bath system with isometric force transducers
Protocol:
-
Euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal strips and mount them in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing every 15 minutes.
-
Incubate the tissues with indomethacin (5 µM) to inhibit the production of endogenous prostaglandins.
-
Induce a stable contraction of the tracheal strips using a submaximal concentration of a contractile agent (e.g., histamine at 1x10⁻⁵ M or methacholine at 10 µM).
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or the test compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
At the end of the experiment, add a supramaximal concentration of a standard relaxant like papaverine (100 µM) to induce 100% relaxation.
-
Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by papaverine. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of its maximal effect).
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP in airway smooth muscle cells.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
Cell culture medium and supplements
-
This compound (as positive control)
-
Test compounds
-
Forskolin (as a direct adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Culture HASM cells in appropriate multi-well plates until they reach the desired confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
On the day of the assay, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or the test compound to the cells. Include a vehicle control and a positive control of forskolin.
-
Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Plot the concentration-response curve for cAMP production and determine the EC50 value.
In Vivo Model of Bronchoconstriction in Guinea Pigs
This model evaluates the ability of a test compound to protect against or reverse bronchoconstriction induced by an agonist in a living animal.
Materials:
-
Male Hartley guinea pigs
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Aerosol delivery system
-
Bronchoconstricting agent: Acetylcholine or Histamine
-
This compound (as positive control)
-
Test compounds
-
System for measuring lung function (e.g., airway resistance and dynamic compliance)
Protocol:
-
Anesthetize the guinea pig and perform a tracheostomy.
-
Insert a tracheal cannula and connect the animal to a ventilator.
-
Monitor and record baseline lung function parameters (airway resistance and dynamic compliance).
-
Administer this compound or the test compound via the desired route (e.g., inhalation, intravenous).
-
After a set pre-treatment time, challenge the animal with an aerosolized or intravenously administered bronchoconstricting agent (e.g., acetylcholine or histamine).
-
Continuously record the changes in lung function parameters.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response by the test compound compared to the vehicle control. Determine the ED50 value (the dose of the compound that produces 50% of the maximal protective effect).
Conclusion
This compound is a valuable tool as a positive control in the preclinical screening of novel bronchodilator agents. Its well-defined mechanism of action through the beta-2 adrenergic receptor and subsequent cAMP signaling provides a reliable benchmark for comparing the efficacy and potency of new chemical entities. The protocols outlined in this document provide a framework for the consistent and effective use of this compound in key in vitro and in vivo assays. Researchers are encouraged to establish specific experimental conditions and determine the potency of this compound within their own laboratory settings to ensure robust and reproducible results.
References
- 1. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Reproterol Hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reproterol Hydrochloride. The following sections address common challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The predicted aqueous solubility of this compound is approximately 2.88 mg/mL.[1] However, its solubility is pH-dependent due to its ionizable groups. Reproterol has pKa values of 8.84 (strongest acidic) and 9.66 (strongest basic), suggesting that its solubility will vary significantly with the pH of the buffer.[2]
Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What is the recommended procedure?
A2: Due to its limited aqueous solubility, it is a common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the desired aqueous buffer.[3] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[3]
Q3: What is the best way to prepare a this compound stock solution?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Generally, it involves dissolving a known weight of this compound powder in a specific volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
Q4: After diluting my DMSO stock solution into an aqueous buffer, I observe precipitation. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution can occur for several reasons:
-
Exceeding Aqueous Solubility: The final concentration in the aqueous buffer may still be above the solubility limit of this compound at the specific pH and temperature of your experiment.
-
Solvent Effects: The introduction of DMSO can alter the properties of the aqueous buffer. If the percentage of DMSO in the final solution is too high, it can cause the buffer salts to precipitate.
-
pH Shift: The addition of the drug solution might slightly alter the pH of the buffer, moving it to a range where the drug is less soluble.
To prevent precipitation, you can try the following:
-
Lower the final concentration of this compound in the aqueous buffer.
-
Decrease the volume of the DMSO stock solution added, thereby reducing the final percentage of DMSO. A final DMSO concentration of 0.1% or less is often recommended for cell-based assays.[3]
-
Ensure the pH of the buffer is in a range that favors the solubility of this compound. Given its pKa values, solubility is expected to be higher in more acidic conditions.
-
Consider pre-warming the aqueous buffer before adding the stock solution, as solubility often increases with temperature. However, be mindful of the compound's stability at elevated temperatures.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[3] Aqueous working solutions are generally prepared fresh for each experiment to minimize degradation.
Q6: What are the potential stability issues with this compound in aqueous buffers?
A6: Like many pharmaceuticals, this compound may be susceptible to degradation in aqueous solutions over time. The most common degradation pathways in aqueous environments are hydrolysis and oxidation.[5] The rate of degradation is often influenced by pH, temperature, and exposure to light. It is advisable to conduct pilot stability studies under your specific experimental conditions if the solution is to be used over an extended period.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₅O₅ • HCl | [6] |
| Molecular Weight | 425.87 g/mol | [4] |
| Predicted Water Solubility | 2.88 mg/mL | [1] |
| pKa (Strongest Acidic) | 8.84 | [2] |
| pKa (Strongest Basic) | 9.66 | [2] |
Table 2: General Influence of pH and Temperature on Solubility
| Parameter | General Effect on Solubility of Ionizable Compounds |
| pH | For a compound with basic functional groups like Reproterol, solubility generally increases as the pH decreases (becomes more acidic) from its pKa. Conversely, for a compound with acidic functional groups, solubility increases as the pH increases. The overall solubility is a function of the different pKa values. |
| Temperature | For most solid solutes, solubility in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each specific compound and buffer system. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, high purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl, Citrate buffer)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visible after equilibration.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 2, 4, 8, 24, 48 hours) in a preliminary experiment to determine the time required to reach a plateau in concentration.[7]
-
After equilibration, remove the vials and let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for determining equilibrium solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [midas-pharma.com]
- 7. who.int [who.int]
Improving the signal-to-noise ratio in Reproterol Hydrochloride binding assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the signal-to-noise ratio in Reproterol Hydrochloride binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a binding assay important?
This compound is a selective beta-2 adrenergic agonist used as a bronchodilator for treating conditions like asthma and COPD.[1][2][3] It functions by binding to and activating beta-2 adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways.[4][5] This activation triggers a signaling cascade that leads to muscle relaxation and bronchodilation.[4][6] Binding assays are crucial for determining the affinity (Ki or Kd) and specificity of Reproterol for its target receptor, which is fundamental for drug development and pharmacological research.[7][8]
Q2: What is the "signal-to-noise ratio" in a binding assay?
In the context of a Reproterol binding assay, the "signal" is the specific binding of the radiolabeled ligand to the β2-adrenergic receptors. The "noise" is the non-specific binding (NSB) of the radioligand to other components in the assay, such as the filter membrane, lipids, or other proteins.[9][10] A high signal-to-noise ratio, characterized by high specific binding and low non-specific binding, is essential for accurate and reproducible data. An ideal assay should have non-specific binding that is less than 50% of the total binding.[9]
Q3: What are the main types of binding assays relevant for Reproterol?
The most common types are saturation and competition binding assays.[8]
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the affinity (Kd) of a radiolabeled ligand. This involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[7][8]
-
Competition Assays: These are used to determine the binding affinity (Ki) of an unlabeled compound, such as Reproterol. In this setup, a fixed concentration of a radiolabeled ligand and receptor preparation is incubated with varying concentrations of the unlabeled Reproterol.[8][11]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background and low signal are common issues that compromise the signal-to-noise ratio. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Non-Specific Binding (NSB) | 1. Inappropriate Buffer Composition: Buffer components can influence ligand affinity and NSB. Tris buffers have been shown to decrease antagonist affinity for adrenergic receptors compared to phosphate buffers.[4][12] | Solution: Optimize the assay buffer. Consider using a sodium phosphate (NaPO4) buffer instead of Tris-HCl.[12] Empirically test different buffer compositions to find the one that yields the best signal-to-noise ratio.[13] |
| 2. Suboptimal pH: The pH can alter the charge of the receptor and ligand, affecting binding. For β2-AR, lower pH (e.g., 6.5 vs. 8.0) can decrease agonist affinity but may increase the receptor's basal activity.[5][14] | Solution: Empirically test a range of pH values (e.g., 7.2 to 7.8) for your assay buffer. The optimal pH should maximize specific binding while minimizing NSB.[6] | |
| 3. Radioligand Sticking to Filters/Vials: Radioligands, especially hydrophobic ones, can bind non-specifically to plasticware and filter membranes. | Solution: Pre-treat filters and vials. Soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. For hydrophobic compounds, pre-treating filter units with a low concentration of a non-ionic surfactant (e.g., 5% Tween 80) can reduce NSB.[2] | |
| 4. Insufficient Blocking: Unoccupied binding sites on the assay components can contribute to high background. | Solution: Add a blocking agent to the assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used to block non-specific sites on the membrane and assay tubes.[6] | |
| 5. Inadequate Washing: Insufficient washing may not effectively remove all unbound radioligand from the filters. | Solution: Optimize the washing procedure. Perform several (e.g., 3-5) rapid washes with ice-cold wash buffer immediately after filtration. Ensure the vacuum is strong and consistent.[1][3] | |
| Low Specific Signal | 1. Degraded Receptor Preparation: Receptors are sensitive to temperature and proteases. Repeated freeze-thaw cycles can denature the receptor. | Solution: Handle receptor preparations (e.g., cell membranes) with care. Perform all steps at 4°C, use fresh protease inhibitors in your buffers, and avoid repeated freeze-thaw cycles.[7] |
| 2. Assay Not at Equilibrium: Incubation time may be too short for the binding reaction to reach a steady state, especially at low radioligand concentrations.[1] | Solution: Determine the optimal incubation time by performing a time-course experiment (association kinetics). Incubations of 60-120 minutes at room temperature are common starting points for GPCR assays.[13] | |
| 3. Incorrect Radioligand Concentration: For competition assays, using a radioligand concentration significantly above its Kd will make it difficult for an unlabeled competitor to displace it effectively. | Solution: Use a radioligand concentration at or below its Kd value for competition assays.[1] This ensures the assay is sensitive enough to detect competitive binding. | |
| 4. Ligand Depletion: If the concentration of the receptor is too high, a significant fraction of the radioligand will be bound, depleting the free concentration and affecting equilibrium calculations. | Solution: Ensure that the total amount of radioligand bound is less than 10% of the total radioligand added.[1] If binding is too high, reduce the amount of membrane protein used in the assay. | |
| High Variability Between Replicates | 1. Inconsistent Pipetting or Dispensing: Small volume errors can lead to large variations in results. | Solution: Use calibrated pipettes and ensure consistent technique. For membrane preparations, ensure the solution is well-homogenized before aliquoting to prevent settling. |
| 2. Inefficient or Inconsistent Filtration: Poor vacuum or slow filtration can lead to variable washing efficiency. | Solution: Use a cell harvester with a strong, consistent vacuum. Ensure filters are properly seated and that the washing steps are performed rapidly and uniformly across all samples.[13] |
Experimental Protocols & Methodologies
Protocol: Competition Binding Assay for Reproterol
This protocol is a representative methodology for determining the binding affinity (Ki) of unlabeled this compound using a filtration-based radioligand binding assay.
1. Reagents and Buffers:
-
Binding Buffer: 50 mM Sodium Phosphate (NaPO4), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Sodium Phosphate, pH 7.4.
-
Receptor Source: Membrane preparation from cells expressing human β2-adrenergic receptors.
-
Radioligand: A suitable β2-AR antagonist radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) at a concentration at or near its Kd.
-
Unlabeled Competitor: this compound, prepared in a serial dilution.
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a saturating, unlabeled β-adrenergic antagonist like Propranolol.
2. Assay Procedure:
-
Preparation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of Reproterol.
-
Add Components:
-
To all wells, add 50 µL of Binding Buffer.
-
Total Binding Wells: Add 25 µL of Binding Buffer.
-
Non-Specific Binding Wells: Add 25 µL of 10 µM Propranolol.
-
Competition Wells: Add 25 µL of the corresponding Reproterol serial dilution.
-
-
Add Radioligand: Add 25 µL of the radioligand solution to all wells.
-
Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the log concentration of Reproterol.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of Reproterol that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Assay Workflow
Caption: Simplified signaling cascade of the β2-adrenergic receptor upon binding of Reproterol.
Caption: Step-by-step workflow for a filtration-based competition binding assay.
Caption: A logical troubleshooting flowchart for improving assay signal-to-noise ratio.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. Influence of assay buffer on dissociation constants of drugs at beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pH on beta(2) adrenoceptor function. Evidence for protonation-dependent activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Buffers differentially alter the binding of [3H]rauwolscine and [3H]RX821002 to the alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and minimizing off-target effects of Reproterol Hydrochloride in vitro
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of Reproterol Hydrochloride in vitro. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective β2-adrenergic agonist.[1][2][3] Its primary therapeutic effect, bronchodilation, is achieved by binding to β2-adrenergic receptors on the smooth muscle cells of the airways.[1][4] This binding activates a Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various proteins, ultimately resulting in decreased intracellular calcium and the relaxation of bronchial smooth muscle.[4]
Q2: What constitutes an "off-target" effect for this compound?
An off-target effect occurs when this compound binds to and modulates the activity of molecules other than the β2-adrenergic receptor, or when it activates unintended signaling pathways. Given its structure as a combination of a catecholamine and theophylline, potential off-target effects could include interactions with other adrenergic receptor subtypes (e.g., β1-receptors in cardiac tissue) or inhibition of phosphodiesterases (PDEs), an effect associated with its theophylline component.[6][7][8]
Q3: Why is it critical to identify off-target effects in vitro?
Identifying potential off-target liabilities early in the drug discovery process is crucial for selecting lead compounds with the best safety profiles.[9] In vitro safety pharmacology profiling helps to predict potential adverse drug reactions in humans by screening compounds against a range of receptors, transporters, enzymes, and ion channels.[9][10] Mitigating these off-target effects while maintaining on-target potency is a key goal of preclinical drug development.[9]
Q4: What are the initial steps to minimize off-target effects in my cell-based assays?
To minimize off-target effects, consider the following:
-
Concentration Range: Use the lowest effective concentration of this compound that elicits a response at the primary target (β2-adrenergic receptor). High concentrations are more likely to engage lower-affinity off-target molecules.
-
Cell Line Selection: Choose a cell line that endogenously expresses the β2-adrenergic receptor at relevant physiological levels. Overexpression systems can sometimes exaggerate off-target responses.
-
Purity of Compound: Ensure the this compound used is of high purity to avoid confounding results from contaminants.
-
Control Compounds: Include a panel of control compounds, such as more selective β2-agonists (e.g., Salbutamol) and non-selective beta-agonists (e.g., Isoprenaline), to differentiate between class-wide effects and compound-specific off-target effects.
Troubleshooting Guide
Q5: My dose-response curve for Reproterol is inconsistent or shows low potency. What could be the issue?
Inconsistent dose-response curves can stem from several factors.
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.
-
Reagent Stability: this compound solutions should be freshly prepared. Repeated freeze-thaw cycles can degrade the compound.
-
Assay Duration: For cAMP assays, the stimulation time is critical. Beta-agonist responses can be transient, with receptor desensitization occurring over time. Optimize the incubation period to capture the peak response.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).
Caption: Troubleshooting logic for inconsistent dose-response curves.
Q6: I am observing high background signal or a narrow assay window in my fluorescence/luminescence-based assay. How can I fix this?
A narrow assay window can make it difficult to discern true hits from noise.
-
Plate Choice: The choice of microplate is critical. For fluorescence assays, use black-walled, clear-bottom plates to reduce background and crosstalk. For luminescence, use solid white plates to maximize signal reflection.[11]
-
Instrument Setup: Incorrect instrument settings, especially the choice of emission filters for TR-FRET assays or gain settings for luminescence, are a common cause of poor assay windows.[12]
-
Compound Interference: this compound or other compounds in your screen may have intrinsic fluorescent properties. Always run a control plate with compounds but without cells or detection reagents to check for autofluorescence.
-
Cell-Free Controls: Include cell-free wells treated with your detection reagents to determine the baseline background of the assay medium and reagents themselves.[12]
Q7: I suspect an off-target effect, but I'm not sure how to confirm it. What is the next step?
Confirmation requires a systematic approach.
-
Orthogonal Assay: Use a different assay format that measures a distinct downstream event of the same pathway. For example, if you see an effect in a cAMP assay, try to measure PKA substrate phosphorylation.
-
Pharmacological Blockade: Use a selective antagonist for the suspected off-target receptor. If the observed effect is diminished or abolished in the presence of the antagonist, it strongly suggests the involvement of that receptor.
-
Cell Line Profiling: Test Reproterol in a cell line that lacks the primary target (β2-adrenergic receptor) but expresses the suspected off-target receptor. A positive response in this cell line would provide strong evidence for an off-target interaction.
Quantitative Data Summary
The following table summarizes comparative data on the in vitro effects of Reproterol, Fenoterol, and Salbutamol on human monocytes. This data highlights Reproterol's dual activity, significantly stimulating cAMP production (on-target effect enhanced by PDE inhibition) and inhibiting LTB4 production (an anti-inflammatory effect).
| Compound (at 10⁻⁵ M) | % Stimulation of cAMP Production | % Inhibition of LTB4 Production |
| Reproterol | ~128% | 49% |
| Fenoterol | ~65% | 15% |
| Salbutamol | 13% | 59% |
| *p < 0.05, indicating statistical significance. | ||
| (Data sourced from a study on isolated human monocytes)[6][7][13] |
Experimental Protocols & Signaling Pathways
On-Target Signaling Pathway of Reproterol
Reproterol primarily acts through the canonical β2-adrenergic receptor signaling cascade.
Caption: On-target β2-adrenergic signaling pathway of Reproterol.
Protocol: Receptor Profiling Screen
This protocol outlines a general workflow for screening this compound against a panel of off-target receptors using competitive binding assays.
Objective: To determine the binding affinity of this compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Membrane preparations or cells expressing the target receptors.
-
Radiolabeled ligands specific for each receptor target.
-
Assay buffer (specific to each target).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer, typically starting from 10 µM down to the pM range.
-
Assay Plate Preparation: In a 96-well plate, add the membrane preparation, the specific radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a known unlabeled ligand (for non-specific binding), or the diluted this compound.
-
Incubation: Incubate the plates at the recommended temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound at each concentration. Plot the data to determine the inhibition constant (Ki), which reflects the compound's binding affinity for the off-target receptor.
Workflow: Identifying and Validating Off-Target Effects
The following diagram illustrates a structured workflow for moving from initial screening to final validation of an in vitro off-target effect.
Caption: Experimental workflow for off-target identification.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro PMID: 15337638 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. selectscience.net [selectscience.net]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]
Protocol refinement for consistent results in Reproterol Hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Reproterol Hydrochloride. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism involves stimulating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1] This stimulation activates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation.[1]
Q2: What is the expected downstream signaling pathway upon beta-2 adrenergic receptor activation by this compound?
Activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a Gs protein-coupled signaling cascade. This process involves the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue.[1]
Figure 1: this compound Signaling Pathway.
Q3: What are the common in vitro applications of this compound?
This compound is frequently used in in vitro studies to investigate its bronchodilatory effects and to compare its potency and efficacy with other beta-2 adrenergic agonists.[2][3][4] Common experimental models include isolated tracheal and bronchial muscle preparations to measure smooth muscle relaxation and cell-based assays to quantify the production of intracellular cyclic AMP (cAMP).[2][3]
Q4: How should this compound be stored for optimal stability?
For long-term storage, this compound powder should be kept at -20°C. For short-term use, it can be stored at 4°C. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments, particularly in cell-based cAMP assays.
| Issue | Potential Cause | Recommended Solution |
| Low or no cAMP response to this compound | Low Receptor Expression: The cell line used may have a low density of beta-2 adrenergic receptors. | - Use a cell line known to express high levels of the beta-2 adrenergic receptor (e.g., HEK293, CHO cells).- Consider transiently or stably transfecting your cells with a beta-2 adrenergic receptor expression vector. |
| Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling efficiency. | - Use cells with a low passage number.- Regularly re-establish cell cultures from frozen stocks. | |
| Incorrect Reagent Concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration range.- Ensure accurate preparation of stock solutions and serial dilutions. | |
| Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP, masking the response. | - Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. | |
| High Basal cAMP Levels | Constitutive Receptor Activity: Some cell lines may exhibit high basal signaling. | - Serum-starve the cells for a few hours before the experiment to reduce background signaling. |
| Contamination: Bacterial or yeast contamination can lead to elevated cAMP levels. | - Regularly check cell cultures for contamination.- Use sterile techniques and antibiotic/antimycotic agents in the culture medium. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to variable results. | - Ensure thorough mixing of the cell suspension before plating.- Use a multichannel pipette for consistent dispensing. |
| Edge Effects: Wells on the periphery of the plate may experience different temperature and humidity conditions. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain a humid environment. | |
| Pipetting Errors: Inaccurate pipetting of reagents can introduce significant variability. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. | |
| Unexpected Drug Potency (EC50) | Serum Protein Binding: Components in the serum of the culture medium can bind to the drug, reducing its effective concentration. | - Perform experiments in serum-free media or with a reduced serum concentration. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have an effect on the cells. | - Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells.- Include a vehicle control in your experimental design. |
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay in HEK293 Cells
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound in a human embryonic kidney (HEK293) cell line stably expressing the human beta-2 adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human beta-2 adrenergic receptor
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96-well or 384-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Culture HEK293-β2AR cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in DMEM with 10% FBS to a final concentration of 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension per well into a 96-well plate (25,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer (e.g., serum-free DMEM or PBS) to achieve the desired final concentrations for the dose-response curve.
-
Prepare a solution of IBMX in the assay buffer. The final concentration of IBMX in the assay is typically 100-500 µM.
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the IBMX solution to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of solvent).
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the standards provided in the cAMP assay kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Figure 2: Experimental Workflow for cAMP Assay.
Data Presentation
Comparative Efficacy of Beta-2 Adrenergic Agonists on cAMP Production in Human Monocytes
The following table summarizes the comparative effects of Reproterol, Fenoterol, and Salbutamol on cAMP production in isolated human monocytes.
| Compound | Concentration | Stimulation of cAMP Production (%) |
| Reproterol | 10-5 M | 128% |
| Fenoterol | 10-5 M | 65% |
| Salbutamol | 10-5 M | 13% |
| Data from a study on isolated human monocytes. The percentage increase is relative to baseline levels.[3] |
Note: The potency and efficacy of beta-2 adrenergic agonists can vary depending on the cell type, receptor expression levels, and specific experimental conditions. Therefore, it is crucial to establish a dose-response curve for each new experimental setup.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Reproterol Hydrochloride in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Reproterol Hydrochloride degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, the solution should be stored at -80°C for up to one year. For short-term use (within a week), aliquots of the solution can be stored at 4°C.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. To ensure complete dissolution, centrifuge the vial to pellet any powder that may have adhered to the walls or cap during shipping before adding the solvent.
Q3: What are the common solvents for dissolving this compound for in vitro experiments?
A3: For cell-based experiments, stock solutions in DMSO can be further diluted in aqueous buffers such as PBS, physiological saline, or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cellular toxicity. A solvent control group should be included in your experimental design.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, it is good laboratory practice to protect solutions from light, especially during long-term storage and during experiments. Compounds with phenolic hydroxyl groups can be susceptible to photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues related to the degradation of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in stored solutions. | Improper Storage Temperature: Storing solutions at room temperature or 4°C for extended periods can lead to degradation. | Store stock solutions at -80°C and working solutions at 4°C for no longer than one week. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound. | Aliquot the stock solution into single-use volumes before freezing. | |
| Precipitate formation in aqueous solutions. | Low Solubility in Aqueous Buffers: this compound has limited solubility in neutral aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. Ensure the final organic solvent concentration is low. |
| pH of the Solution: The solubility of this compound can be pH-dependent. | Adjust the pH of your buffer if compatible with your experimental system. Acidic pH may improve solubility. | |
| Discoloration of the solution (e.g., turning pink or brown). | Oxidation: The resorcinol moiety of Reproterol is susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen or metal ions. This is a common degradation pathway for catecholamine-like structures. | - Prepare solutions fresh before use. - Use deoxygenated buffers (e.g., by sparging with nitrogen or argon). - Avoid sources of metal ion contamination. - Work in a low-oxygen environment if possible. - Store solutions under an inert gas atmosphere. |
| Inconsistent experimental results. | Degradation during the experiment: Exposure to light, elevated temperatures, or incompatible substances in the experimental setup can cause degradation over the course of the experiment. | - Protect the experimental setup from light. - Maintain a constant and appropriate temperature. - Ensure all components of your experimental system (e.g., plasticware, other reagents) are compatible with this compound. |
| Adsorption to plasticware: The compound may adsorb to the surface of certain plastics, reducing its effective concentration. | Use low-protein-binding plasticware or glass containers where feasible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
-
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in water.
-
Acid Hydrolysis: To one aliquot of the test solution, add an equal volume of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C). Neutralize the sample with NaOH before HPLC analysis.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Place an aliquot of the test solution in a thermostatic oven at a high temperature (e.g., 80°C) and analyze at different time points. Also, expose the solid powder to the same temperature.
-
Photolytic Degradation: Expose an aliquot of the test solution to light in a photostability chamber (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze at different time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| In Solvent (e.g., DMSO) | 4°C | Up to 1 week |
Table 2: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | < 5% | 1 |
| 0.1 M NaOH | 8 hours | Room Temp | ~20% | 2-3 |
| 3% H₂O₂ | 4 hours | Room Temp | ~30% | >3 |
| Thermal (Solid) | 48 hours | 80°C | < 2% | 1 |
| Photolytic | 24 hours | Photostability Chamber | ~10% | 2 |
Visualizations
Signaling Pathway of this compound
Caption: β2-Adrenergic signaling pathway of this compound.
Experimental Workflow for Handling this compound
Caption: General workflow for handling this compound.
Inferred Degradation Pathways of this compound
Technical Support Center: Managing Variability in Animal Responses to Reproterol Hydrochloride Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to manage and troubleshoot variability in animal responses during experiments involving Reproterol Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Question: We are observing a high degree of variability in the bronchodilator response to this compound within the same group of animals. What are the potential causes and how can we mitigate this?
Answer:
High intra-group variability can obscure the true effect of this compound. Several factors can contribute to this issue:
-
Stress: Animal handling and experimental procedures can induce stress, which has been shown to enhance airway hyperreactivity and inflammation in animal models of allergic asthma.[1][2][3] This can lead to inconsistent baseline airway resistance and variable responses to bronchodilators.
-
Solution: Implement a consistent and gentle handling protocol. Allow for an adequate acclimatization period for the animals in the experimental environment. Minimize noise and other environmental stressors in the animal facility.
-
-
Inconsistent Drug Administration: Variability in the actual dose delivered to each animal can be a major source of inconsistent responses. This is particularly true for inhalation studies.
-
Solution: Ensure that the drug delivery system (e.g., nebulizer, intratracheal instillation) is calibrated and functioning correctly. For inhalation studies, monitor the animal's breathing pattern to ensure consistent aerosol deposition. For injectable routes, ensure accurate volume administration based on individual animal body weight.
-
-
Underlying Health Status: Undiagnosed subclinical infections or inflammation can alter an animal's physiological response to this compound.
-
Solution: Source animals from reputable vendors with robust health monitoring programs. Visually inspect all animals for signs of illness before each experiment.
-
Question: Our dose-response curve for this compound is not reaching a clear plateau (Emax), or the potency (EC50) is significantly different from expected values. What could be the issue?
Answer:
Several factors can affect the dose-response relationship of this compound:
-
Suboptimal Dose Range: The selected dose range may be too narrow or not encompass the full dynamic range of the drug's effect.
-
Solution: Conduct a pilot study with a wide range of doses to determine the optimal range for your specific animal model and experimental conditions.
-
-
Receptor Desensitization: Prolonged or repeated exposure to beta-2 agonists can lead to desensitization of the beta-2 adrenergic receptors, reducing the maximal response.[4]
-
Solution: Ensure an adequate washout period between doses or experiments. If tachyphylaxis is suspected, it can be experimentally induced and studied.[5]
-
-
Drug Interactions: Concomitant administration of other drugs can interfere with the action of this compound. For example, beta-blockers can antagonize its effects.[4][6]
-
Solution: Carefully review all medications and substances the animals are receiving. A comprehensive list of potential drug interactions for Reproterol is available in drug databases.[3]
-
Question: We are seeing significant differences in the response to this compound between different strains of mice/rats. Why is this happening?
Answer:
Genetic background plays a crucial role in determining the response to beta-2 adrenergic agonists.
-
Genetic Polymorphisms: Variations in the gene encoding the beta-2 adrenergic receptor can alter its function and response to agonists.[7] Different inbred strains of mice (e.g., BALB/c, C57BL/6) are known to have different immune and inflammatory responses, which can impact airway reactivity.[1][8]
-
Solution: Be consistent with the animal strain used throughout a study. When comparing results across studies, consider the potential influence of the strain. If investigating the role of genetics, purposefully select strains with known differences in relevant pathways.
-
-
Receptor Density: The density of beta-2 adrenergic receptors in the airways can vary between species and strains, influencing the magnitude of the response.
-
Solution: If significant inter-strain variability is a primary concern, it may be necessary to quantify beta-2 adrenergic receptor density in the lung tissue of the different strains being used.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in animal experiments.
What is the mechanism of action of this compound?
This compound is a selective beta-2 adrenergic receptor agonist.[9] It binds to beta-2 adrenergic receptors on the smooth muscle cells of the airways, leading to a cascade of intracellular events that result in muscle relaxation and bronchodilation.[4]
Caption: Signaling pathway of this compound leading to bronchodilation.
What are the typical routes of administration and dosages for this compound in preclinical studies?
The route of administration and dosage will depend on the specific animal model and research question. Common routes include:
-
Inhalation: This is a clinically relevant route for respiratory drugs. Dosages can be expressed as the concentration in the nebulizer or the amount delivered per inhalation.
-
Intravenous (IV): Allows for precise control of the dose delivered into the systemic circulation.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Oral (PO): Used to assess the systemic effects after gastrointestinal absorption.
| Animal Model | Route of Administration | Dosage Range | Reference |
| Rat (in vitro heart) | Perfusion | 0.0005 - 10 micromol/g heart tissue | [10] |
| Human (clinical study) | Inhalation | 500 mcg - 8 mg | [11] |
| Human (clinical study) | Oral | 20 mg | [12] |
How does diet affect the response to this compound?
Diet can influence drug metabolism and, consequently, the efficacy and toxicity of this compound.
-
Cytochrome P450 (CYP) Enzymes: Many drugs are metabolized by CYP enzymes in the liver. Certain dietary components can either induce or inhibit these enzymes, altering the rate at which Reproterol is cleared from the body.[13][14] For example, compounds in grapefruit juice are known inhibitors of CYP3A4.[15]
-
Nutritional Status: The overall nutritional status of an animal can impact its metabolic processes and immune function, which can indirectly affect its response to drugs.
| Dietary Factor | Potential Effect on Drug Metabolism | Reference |
| Grapefruit Juice | Inhibition of CYP3A4 | [15] |
| St. John's Wort | Induction of CYP3A4 and CYP1A2 | [16] |
| High-Fat Diet | Altered drug absorption and metabolism | [13] |
| Protein Content | Can influence drug clearance | [13] |
How can we minimize variability in our animal models of asthma?
Creating a robust and reproducible animal model of asthma is crucial for obtaining reliable data.
-
Model Selection: Choose an appropriate animal model that recapitulates the specific features of asthma you are investigating (e.g., allergic vs. non-allergic, acute vs. chronic).[1][6][9] Common models include ovalbumin (OVA)-induced allergic asthma in mice or rats, and house dust mite (HDM)-induced models.[9]
-
Standardized Protocols: Use a well-defined and consistent protocol for sensitization and challenge to induce the asthmatic phenotype.[6] This includes the type and dose of allergen, the use of adjuvants, and the timing of exposures.
-
Control Groups: Always include appropriate control groups, such as saline-challenged animals, to account for non-specific effects of the experimental procedures.
Caption: General experimental workflow for evaluating bronchodilator efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol: In Vivo Assessment of Bronchodilator Activity in Mice
This protocol is adapted from methods used to assess airway hyperreactivity and the effect of bronchodilators in mouse models of asthma.
1. Animal Preparation: a. Use an appropriate mouse model of asthma (e.g., OVA-sensitized and challenged BALB/c mice).[1][6] b. Anesthetize the mouse with an appropriate anesthetic agent. c. Intubate the mouse and connect it to a small animal ventilator.
2. Baseline Measurement: a. After a period of stabilization on the ventilator, measure baseline airway mechanics, such as airway resistance (Rrs), using the forced oscillation technique.
3. Drug Administration: a. Administer this compound or vehicle control via the desired route (e.g., aerosolized through the ventilator).
4. Bronchoconstrictor Challenge: a. After a set period following drug administration, challenge the animal with a bronchoconstricting agent (e.g., increasing concentrations of aerosolized methacholine).
5. Post-Challenge Measurement: a. Measure airway mechanics at each concentration of the bronchoconstrictor to generate a dose-response curve.
6. Data Analysis: a. Compare the dose-response curves between the this compound-treated group and the vehicle control group to determine the bronchodilator effect.
Protocol: Measurement of Beta-Adrenergic Receptor Density in Lung Tissue
This protocol describes a radioligand binding assay to quantify the density of beta-adrenergic receptors in lung tissue.
1. Tissue Preparation: a. Euthanize the animal and perfuse the lungs with ice-cold saline to remove blood. b. Excise the lungs and homogenize the tissue in a suitable buffer. c. Prepare a crude membrane fraction by differential centrifugation.
2. Radioligand Binding Assay: a. Incubate the membrane preparation with a radiolabeled beta-adrenergic receptor antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) at various concentrations. b. To determine non-specific binding, include a parallel set of incubations containing an excess of an unlabeled beta-adrenergic antagonist (e.g., propranolol). c. After incubation, separate the bound and free radioligand by rapid filtration.
3. Quantification: a. Measure the amount of radioactivity on the filters using a scintillation counter. b. Calculate specific binding by subtracting non-specific binding from total binding.
4. Data Analysis: a. Perform Scatchard analysis of the specific binding data to determine the maximal number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd), which reflects the receptor's affinity for the radioligand.
Disclaimer: This technical support center is intended for informational purposes only and does not constitute professional veterinary or medical advice. Always consult with a qualified professional for guidance on your specific research protocols and animal welfare considerations.
References
- 1. scireq.com [scireq.com]
- 2. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. "Heat Stress and β-adrenergic Agonists Alter the Adipose Transcriptome " by Rachel R. Reith, Renae L. Sieck et al. [digitalcommons.unl.edu]
- 5. Forskolin reverses tachyphylaxis to the bronchodilator effects of salbutamol: an in-vitro study on isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. beta-agonistic bronchodilators: comparison of dose/response in working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemicals That Interfere With Drug Metabolism and Transport, Modifying Plasma Concentration in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Drug-Nutrient Interactions | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
Validation & Comparative
A Comparative Analysis of Reproterol Hydrochloride's Adrenoceptor Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Reproterol Hydrochloride's performance with other adrenoceptor agonists, focusing on its specificity and cross-reactivity. The information is supported by available experimental data to aid in research and drug development.
Executive Summary
Comparative Analysis of Adrenoceptor Activity
While comprehensive binding affinity data for Reproterol is unavailable, functional assay data allows for a comparative assessment of its potency and efficacy relative to other β-agonists.
Functional Potency and Efficacy at β-Adrenoceptors
The following table summarizes the functional potency (EC50) of Reproterol, Salbutamol, and the non-selective β-agonist Isoprenaline in stimulating cyclic AMP (cAMP) production, a key downstream signaling event of β-adrenoceptor activation.
Table 1: Functional Potency (EC50) in cAMP Accumulation Assays
| Agonist | Receptor Target | EC50 (µM) | Relative Potency vs. Isoprenaline |
|---|---|---|---|
| This compound | β2-Adrenoceptor | Data not available | Less potent than Isoprenaline, comparable to Salbutamol.[3] |
| Salbutamol | β2-Adrenoceptor | 0.6[4] | Lower |
| Isoprenaline | β1/β2-Adrenoceptor | 0.08[4] | High (Reference) |
Note: Lower EC50 values indicate higher potency.
Selectivity Profile
Reproterol is classified as a selective β2-adrenoceptor agonist.[5] This selectivity is crucial for minimizing off-target effects, particularly cardiac stimulation, which is mediated by β1-adrenoceptors. While a quantitative selectivity ratio based on binding affinities cannot be provided, functional studies indicate its primary action is on β2-receptors. For comparison, the selectivity of Salbutamol is well-documented.
Table 2: β2-Adrenoceptor Selectivity over β1-Adrenoceptor
| Agonist | Selectivity (β1/β2) |
|---|---|
| This compound | Selective β2-agonist |
| Salbutamol | ~29-fold selective for β2 over β1[6] |
| Isoprenaline | Non-selective |
Cross-Reactivity with α-Adrenoceptors
Data on the direct interaction of this compound with α-adrenoceptors is not available in the reviewed literature. For a comprehensive drug development process, it is advisable to screen for potential cross-reactivity with α-adrenoceptor subtypes.
Signaling Pathways and Experimental Workflows
Reproterol-Induced β2-Adrenoceptor Signaling Pathway
Activation of the β2-adrenoceptor by Reproterol initiates a well-defined signaling cascade, leading to bronchodilation.
Caption: Reproterol signaling cascade in airway smooth muscle cells.
Experimental Workflow for Assessing Functional Selectivity
The functional selectivity of adrenoceptor agonists is commonly determined through in vitro assays measuring downstream signaling molecules like cAMP.
Caption: Workflow for cAMP functional assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (General Protocol)
While specific data for Reproterol is unavailable, this general protocol is standard for determining the binding affinity of a compound to a receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adrenoceptor subtype.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human adrenoceptor subtype of interest (e.g., β1, β2, α1).
-
Radioligand specific for the receptor (e.g., [3H]-CGP 12177 for β-adrenoceptors).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test compound.
-
Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating cAMP production.
-
Materials:
-
Whole cells expressing the adrenoceptor of interest (e.g., CHO-K1 cells).
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., Isoprenaline).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cells are seeded in microplates and incubated.
-
The cells are then treated with the phosphodiesterase inhibitor.
-
Varying concentrations of the test compound or reference agonist are added to the cells and incubated for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay format.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of the test compound is quantified.
-
Dose-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression.
-
Leukotriene B4 (LTB4) Production Inhibition Assay in Human Monocytes
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator LTB4.
-
Objective: To evaluate the inhibitory effect of a test compound on LTB4 production in stimulated human monocytes.
-
Materials:
-
Isolated human peripheral blood monocytes.
-
Test compound (e.g., this compound).
-
Stimulating agent (e.g., Lipopolysaccharide - LPS).
-
Cell culture medium.
-
LTB4 enzyme immunoassay (EIA) kit.
-
-
Procedure:
-
Human monocytes are isolated and cultured.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
The cells are then stimulated with LPS to induce LTB4 production.
-
After a specific incubation period, the cell supernatant is collected.
-
The concentration of LTB4 in the supernatant is measured using an EIA kit.
-
-
Data Analysis:
-
The percentage inhibition of LTB4 production at each concentration of the test compound is calculated relative to the stimulated control (LPS alone).
-
An IC50 value (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curve.
-
Conclusion
This compound is a selective β2-adrenoceptor agonist that exerts its bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While direct binding affinity data is limited, functional assays demonstrate its efficacy as a β2-agonist, with a potency comparable to other established short-acting β2-agonists like Salbutamol. The lack of comprehensive cross-reactivity data for α-adrenoceptors highlights an area for further investigation in preclinical drug development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the complete pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
In Vitro Efficacy of Reproterol Hydrochloride Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the enantiomers of Reproterol Hydrochloride, a β2-adrenergic receptor agonist used in the management of respiratory conditions. While direct comparative studies on the individual enantiomers of reproterol are not extensively available in published literature, this guide extrapolates expected efficacy based on the well-established principles of stereoselectivity in β2-adrenergic receptor agonists and presents supporting experimental data from analogous compounds.
Reproterol, like many β2-agonists, possesses a chiral center, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a widely accepted principle in pharmacology that these enantiomers can exhibit different affinities for and activities at their target receptors. In the case of β2-adrenergic agonists, the therapeutic bronchodilatory effects are predominantly attributed to the (R)-enantiomer.
Efficacy Comparison of β2-Adrenergic Agonist Enantiomers
The following table summarizes the in vitro efficacy of the enantiomers of well-studied β2-adrenergic agonists, namely fenoterol and formoterol. This data serves as a strong predictive model for the expected differential efficacy of (R)- and (S)-reproterol. For salbutamol, while precise Ki and EC50 values for the individual enantiomers are not consistently reported in comparative studies, it is widely documented that the (R)-enantiomer (levalbuterol) possesses a binding affinity for the β2-adrenergic receptor that is approximately 100 to 150 times greater than that of the (S)-enantiomer.[1]
| Drug | Enantiomer | Receptor Binding Affinity (Ki, nM) | Adenylyl Cyclase Activation (EC50, nM) |
| Fenoterol | (R,R')-fenoterol | 350 | 0.3 |
| (S,S')-fenoterol | 27,800 | 580 | |
| Formoterol | (R,R)-formoterol | 2.9 | 0.0105 |
| (S,S)-formoterol | 3100 | 1.0 | |
| Salbutamol | (R)-salbutamol (Levalbuterol) | Significantly Higher Affinity | More Potent |
| (S)-salbutamol | ~100-150 fold lower affinity than (R)-enantiomer | Significantly Less Potent |
Data for Fenoterol and Formoterol are indicative of the general trend of stereoselectivity for β2-adrenergic agonists.
Based on these analogous data, it is hypothesized that (R)-reproterol is the eutomer , possessing significantly higher binding affinity and functional potency at the β2-adrenergic receptor compared to (S)-reproterol, the distomer . The (S)-enantiomer is expected to be substantially less active.
Signaling Pathway and Experimental Workflow
The therapeutic effect of reproterol is initiated by the binding of the agonist to the β2-adrenergic receptor, a G-protein coupled receptor. This binding event triggers a signaling cascade that ultimately leads to bronchodilation.
To experimentally validate the differential efficacy of reproterol enantiomers, a standardized in vitro workflow is typically employed. This involves separating the enantiomers, followed by characterization of their binding affinity and functional activity.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the accurate assessment of the efficacy of reproterol enantiomers.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of each enantiomer for the β2-adrenergic receptor.
Objective: To quantify the affinity of (R)-reproterol and (S)-reproterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing a high density of β2-adrenergic receptors (e.g., from transfected HEK293 cells or guinea pig lung tissue).
-
Radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP-12177 or [125I]-iodocyanopindolol).
-
(R)-reproterol and (S)-reproterol standards of known concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled antagonist and a fixed amount of cell membrane preparation are incubated in the buffer.
-
Increasing concentrations of the unlabeled enantiomers of reproterol ((R)- or (S)-enantiomer) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a potent unlabeled β-adrenergic antagonist (e.g., propranolol).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of each enantiomer to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
Objective: To determine the potency (EC50) and efficacy of (R)-reproterol and (S)-reproterol in activating adenylyl cyclase.
Materials:
-
Intact cells expressing β2-adrenergic receptors (e.g., HEK293 cells, A549 cells, or primary human bronchial smooth muscle cells).
-
(R)-reproterol and (S)-reproterol standards of known concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cells are cultured to an appropriate confluency in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor for a short period.
-
Increasing concentrations of the reproterol enantiomers are added to the cells and incubated for a specific time at 37°C.
-
The reaction is stopped by removing the medium and lysing the cells.
-
The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit.
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the enantiomer concentration.
-
The EC50 value (the concentration of the enantiomer that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined from the curve using non-linear regression analysis.
Conclusion
While direct experimental data for the individual enantiomers of this compound are limited, the extensive body of evidence from analogous β2-adrenergic agonists strongly supports the hypothesis that the (R)-enantiomer is the pharmacologically active component responsible for the desired bronchodilatory effects. The (S)-enantiomer is likely to have significantly lower affinity and functional potency. For the development of future therapeutics, the use of the single, active (R)-enantiomer could potentially offer a more favorable therapeutic profile by reducing metabolic load and minimizing any potential off-target effects associated with the less active (S)-enantiomer. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of the efficacy of reproterol enantiomers.
References
A Comparative Analysis of In Vivo Potency: Reproterol Hydrochloride vs. Next-Generation Beta-2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of Reproterol Hydrochloride, a conventional short-acting beta-2 adrenergic agonist, and several next-generation long-acting (LABA) and ultra-long-acting (ultra-LABA) beta-2 agonists. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing available preclinical data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Executive Summary
Data Presentation: In Vivo Bronchodilator Potency
The following tables summarize the available in vivo potency data for this compound and selected next-generation beta-2 agonists. It is crucial to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental models and protocols.
Table 1: In Vivo Potency of Beta-2 Agonists in Preclinical Models
| Compound | Animal Model | Bronchoconstrictor Agent | Route of Administration | Potency (ED50 or equivalent) | Duration of Action | Citation(s) |
| Reproterol HCl | Guinea Pig | Acetylcholine, Histamine | Inhalation/Intravenous | Data not available in ED50 | Short-acting | [3] |
| Salbutamol | Guinea Pig | Histamine | Intravenous | ~0.65 µg/kg (ID50) | Short-acting | [4] |
| Formoterol | Guinea Pig | Acetylcholine | Inhalation | - | Long-acting (>12 hours) | |
| Salmeterol | Guinea Pig | Histamine | Inhalation | - | Long-acting (~12 hours) | |
| Indacaterol | Guinea Pig | Acetylcholine | Inhalation | ~1.2 nmol/kg (ID50) | Ultra-long-acting (>24 hours) | |
| Olodaterol | Guinea Pig | Acetylcholine | Inhalation | ~0.02 nmol/kg (ID50) | Ultra-long-acting (>24 hours) | |
| Vilanterol | - | - | Inhalation | - | Ultra-long-acting (>24 hours) |
Note: ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response. ID50 (Median Inhibitory Dose) is the dose that inhibits a response by 50%. Direct comparison requires data from the same experimental setup.
Experimental Protocols
The assessment of in vivo bronchodilator potency is critical in the preclinical development of respiratory drugs. A commonly employed and well-validated model is the bronchoconstriction assay in guinea pigs.
Acetylcholine- or Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is a cornerstone for evaluating the efficacy of bronchodilators.
Objective: To determine the ability of a test compound to inhibit or reverse bronchoconstriction induced by an agonist like acetylcholine or histamine.
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are often used. The animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
-
Measurement of Bronchoconstriction: Lung resistance and dynamic compliance are measured to quantify the degree of bronchoconstriction. This is typically achieved using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.
-
Induction of Bronchoconstriction: A stable bronchoconstriction is induced by intravenous infusion or aerosol administration of a spasmogen, such as acetylcholine or histamine.
-
Drug Administration: The test beta-2 agonist (e.g., Reproterol, Salmeterol, etc.) is administered, typically via inhalation or intravenous injection, at various doses.
-
Data Analysis: The dose-response curve is constructed by plotting the percentage inhibition of the bronchoconstrictor response against the dose of the test compound. The ED50 is then calculated from this curve, representing the dose required to achieve 50% of the maximum possible inhibition of bronchoconstriction.
Mandatory Visualizations
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists
The therapeutic effect of Reproterol and next-generation beta-2 agonists is mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The binding of an agonist to this receptor initiates a signaling cascade that ultimately leads to the relaxation of airway smooth muscle and bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.
Experimental Workflow for In Vivo Potency Assessment
The following diagram illustrates a typical workflow for assessing the in vivo bronchodilator potency of a test compound in a guinea pig model.
Caption: Workflow for in vivo assessment of bronchodilator potency.
Conclusion
This compound is an effective short-acting beta-2 agonist.[1][2] The next-generation LABAs and ultra-LABAs offer the significant advantage of a prolonged duration of action, which is a key consideration in the management of chronic respiratory diseases. While a direct quantitative comparison of in vivo potency through ED50 values from a single, standardized preclinical model is challenging due to the lack of publicly available data for Reproterol in such a context, the available information suggests that the newer agents are highly potent. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the comparative pharmacology of these important therapeutic agents. Future head-to-head in vivo studies under standardized conditions would be invaluable for a more definitive comparison of the intrinsic potencies of these compounds.
References
- 1. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Reproterol Hydrochloride and Similar Short-Acting Beta-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of reproterol hydrochloride, a short-acting beta-2 adrenergic agonist, with two other widely used compounds in the same class: salbutamol (albuterol) and terbutaline. The information presented herein is intended to support research, drug development, and clinical decision-making by providing a consolidated overview of key safety data, experimental methodologies, and mechanisms of action.
Executive Summary
This compound, salbutamol, and terbutaline are integral in the management of bronchospastic respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors, leading to bronchodilation.[1] While all three compounds share a common mechanism of action and a similar spectrum of potential side effects, variations in their safety and toxicity profiles exist. This guide synthesizes available data to facilitate a direct comparison, highlighting differences in acute toxicity and summarizing common and serious adverse effects.
Data Presentation: Acute Toxicity
The following table summarizes the available median lethal dose (LD50) data for this compound, salbutamol, and terbutaline across different species and routes of administration. This quantitative data provides a comparative measure of the acute toxicity of these compounds.
| Compound | Species | Route of Administration | LD50 | Citation |
| This compound | Mouse | Intravenous | 148 mg/kg | [2] |
| Salbutamol | Rat | Oral | 660 mg/kg | [3][4][5] |
| Rat | Intraperitoneal | 295 mg/kg | [5][6] | |
| Rat | Subcutaneous | >2500 mg/kg | [3][5][6] | |
| Rat | Intravenous | 57.1 mg/kg | [5] | |
| Mouse | Oral | 1950 - 2707 mg/kg | [6][7][8] | |
| Mouse | Intraperitoneal | 167 mg/kg | [5] | |
| Mouse | Subcutaneous | 737 mg/kg | [5] | |
| Mouse | Intravenous | 48.7 mg/kg | [5] | |
| Terbutaline Sulfate | Rat | Oral | 1800 - 8700 mg/kg | [9][10][11] |
| Rat | Subcutaneous | 165 mg/kg (mature) | [12] | |
| Rat | Intravenous | 69 mg/kg | ||
| Mouse | Oral | 205 mg/kg | [10][11] | |
| Mouse | Intravenous | 36 mg/kg | [10] |
Mechanism of Action and Signaling Pathway
Reproterol, salbutamol, and terbutaline are selective beta-2 adrenergic receptor agonists.[1] Their primary mechanism of action involves binding to and activating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
Activation of the beta-2 adrenergic receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK) and promotes a decrease in intracellular calcium levels, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.
Experimental Protocols: Acute Oral Toxicity Assessment
The determination of acute oral toxicity, specifically the LD50, is a critical component of the safety assessment of pharmaceutical compounds. The following workflow diagram illustrates a generalized experimental protocol based on the OECD Guidelines for the Testing of Chemicals, which are widely accepted for regulatory submissions.
Detailed Methodologies:
-
Test Animals: Typically, young adult rats or mice of a single sex (often females, as they can be more sensitive) are used.[1][13][14] Animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[1]
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline). Doses are administered as a single gavage using a stomach tube.[1][13]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system signs, and behavioral patterns), and changes in body weight for at least 14 days.[1][15]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.[1]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit or Logit method.[16]
Comparative Safety and Toxicity Profile
Common Adverse Effects:
The most frequently reported side effects for all three compounds are a result of their beta-2 adrenergic stimulation and are generally dose-dependent. These include:
Serious Adverse Effects:
While less common, serious adverse effects can occur and require immediate medical attention. These include:
-
Cardiovascular Effects: Chest pain, cardiac arrhythmias (including atrial fibrillation and supraventricular tachycardia), and in rare cases, myocardial ischemia.[12][17]
-
Hypokalemia: A decrease in blood potassium levels, which can be potentiated by concomitant use of other drugs like diuretics and corticosteroids.[4]
-
Paradoxical Bronchospasm: An unexpected worsening of wheezing and shortness of breath immediately after using the inhaler.
-
Hypersensitivity Reactions: Including urticaria, angioedema, and rash.
Specific Considerations:
-
Reproterol: Some studies suggest that reproterol may have a favorable side-effect profile compared to other beta-2 agonists, with a lower incidence of palpitations and tremors at therapeutic doses.
-
Salbutamol: Extensive clinical use has provided a well-documented safety profile. However, its use has been associated with transient hyperglycemia.[17]
-
Terbutaline: The use of oral terbutaline for prolonged tocolysis (prevention of premature labor) is not recommended due to the risk of serious maternal heart problems and death.[12][17]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. sds-api.gsmsds.com [sds-api.gsmsds.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. play.psych.mun.ca [play.psych.mun.ca]
- 5. play.psych.mun.ca [play.psych.mun.ca]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. drugs.com [drugs.com]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. TERBUTALINE SULFATE TABLETS, USP [dailymed.nlm.nih.gov]
Reproducibility of published findings on Reproterol Hydrochloride's mechanism of action
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reproterol Hydrochloride with Alternative Beta-2 Adrenergic Agonists.
This guide provides a comprehensive comparison of the published findings on the mechanism of action of this compound, a beta-2 adrenergic agonist utilized in the management of respiratory conditions. Its performance is objectively compared with two other widely used beta-2 agonists, Salbutamol (albuterol) and Formoterol, supported by available experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a selective beta-2 adrenergic agonist that induces bronchodilation, alleviating symptoms of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to a cascade of intracellular events that culminate in the relaxation of airway smooth muscle. A distinguishing feature of Reproterol is its dual-action mechanism, exhibiting properties of both a beta-2 agonist and a phosphodiesterase (PDE) inhibitor. This potentially contributes to a more pronounced increase in intracellular cyclic adenosine monophosphate (cAMP) compared to other beta-2 agonists like Salbutamol. Formoterol, a long-acting beta-2 agonist (LABA), is characterized by its high potency and rapid onset of action. This guide presents a detailed comparison of the pharmacological properties and clinical efficacy of these three compounds.
Data Presentation: Quantitative Comparison of Beta-2 Adrenergic Agonists
The following tables summarize the key in vitro pharmacological parameters and clinical efficacy measures for this compound, Salbutamol, and Formoterol based on published literature. Direct head-to-head comparative data for all parameters were not always available; therefore, data from different studies are presented and should be interpreted with caution.
| Parameter | This compound | Salbutamol (Albuterol) | Formoterol | Source |
| Receptor Binding Affinity (pKi) | Data not available | 5.63 - 6.44 | 8.12 - 8.3 | [1] |
| Functional Potency (pD2 / -logEC50) | Data not available | ~5.88 (relaxation of guinea pig trachea) | ~8.9 - 9.2 (relaxation of guinea pig trachea) | [2] |
| Intrinsic Activity (cAMP stimulation vs. Isoproterenol) | > Fenoterol > Salbutamol (in human monocytes) | 61% | 89% | [3] |
| Onset of Action | Rapid | Rapid (within 5 minutes) | Rapid (2-3 minutes) | [4] |
| Duration of Action | Short-acting | Short-acting (4-6 hours) | Long-acting (up to 12 hours) |
Table 1: In Vitro Pharmacological Comparison. This table highlights the differences in receptor binding, functional potency, and intrinsic activity of the three beta-2 agonists. A higher pKi value indicates greater binding affinity, and a higher pD2 value indicates greater potency.
| Parameter | This compound | Salbutamol (Albuterol) | Formoterol | Source |
| Maximal Improvement in FEV1 (%) | ~29% (at 8 mg dose) | Variable, typically ≥12-15% improvement is considered significant | Significant improvement, often greater than Salbutamol over time | [1][3] |
| Time to Peak Effect | Not specified | ~30-60 minutes | ~2 hours | [1] |
| Dose for Bronchodilation | 500 mcg - 8 mg (inhaled) | 100-200 mcg (inhaled) | 12 mcg (inhaled) | [1][3] |
Table 2: Clinical Efficacy Comparison (Bronchodilation). This table summarizes the clinical effects of the three drugs on Forced Expiratory Volume in one second (FEV1), a key measure of lung function.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility of findings. Below are summaries of typical experimental protocols used to characterize the mechanism of action of beta-2 adrenergic agonists.
Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity
This assay determines the binding affinity of a compound to the beta-2 adrenergic receptor.
-
Preparation of Membranes: Membranes rich in beta-2 adrenergic receptors are prepared from a suitable source, such as guinea pig lung tissue or cells engineered to express the human beta-2 adrenergic receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the beta-2 receptor (e.g., [3H]-CGP 12177 or [125I]-iodopindolol).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., Reproterol, Salbutamol, or Formoterol) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic signaling pathway.
-
Cell Culture: Human monocytes or other suitable cells expressing beta-2 adrenergic receptors are cultured in appropriate media.
-
Incubation with Agonists: The cells are incubated with varying concentrations of the beta-2 adrenergic agonists (Reproterol, Salbutamol, or Formoterol) for a defined period (e.g., 30 minutes). To prevent the degradation of cAMP, a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) can be included in some experimental arms.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal cAMP response (EC50) is determined to assess its potency. The maximal response (Emax) indicates the intrinsic activity of the compound.
Mandatory Visualization
Signaling Pathway of Beta-2 Adrenergic Agonists
The following diagram illustrates the canonical signaling pathway activated by beta-2 adrenergic agonists, leading to bronchodilation.
Caption: Canonical signaling pathway of beta-2 adrenergic agonists.
Dual Mechanism of Action of this compound
This diagram illustrates the dual mechanism of action of Reproterol, which includes both beta-2 adrenergic receptor agonism and phosphodiesterase (PDE) inhibition.
References
- 1. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of Reproterol Hydrochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Reproterol Hydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the handling and disposal of this compound waste, contaminated materials, and spills, tailored for a research and development setting.
Key Disposal Considerations
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Waste Characterization
A summary of the waste characteristics for this compound is provided in the table below.
| Characteristic | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
Procedural Guidance for Disposal
Adherence to the following step-by-step procedures will ensure the safe and compliant disposal of this compound.
Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including pure substance, solutions, and contaminated consumables (e.g., gloves, pipette tips, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.[1]
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous waste. After triple-rinsing, the glassware can be washed and reused or disposed of as non-hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be placed in the designated this compound waste container.
Spill Cleanup and Decontamination
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a chemical spill pillow to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Clean the Spill:
-
Solid Spills: Carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spilled liquid with an inert absorbent material and place it in the hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol) or a detergent solution.
-
Collect all cleaning materials and rinsate as hazardous waste.
-
-
Decontaminate Equipment: Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. Wipe surfaces with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
Spill Response Logic
This diagram outlines the logical steps to follow in the event of a this compound spill.
Caption: Logical flow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
